Product packaging for 4,6-Dimethoxypyrimidine-2-carbonitrile(Cat. No.:CAS No. 139539-63-2)

4,6-Dimethoxypyrimidine-2-carbonitrile

Cat. No.: B154273
CAS No.: 139539-63-2
M. Wt: 165.15 g/mol
InChI Key: JKBOPKHTARFXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dimethoxypyrimidine-2-carbonitrile (CAS RN 139539-63-2) is a high-purity chemical intermediate with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol . This compound serves as a versatile synthon in organic and medicinal chemistry research, particularly for constructing complex pyrimidine-based scaffolds . Pyrimidine-carbonitrile hybrids are of significant research interest in developing new therapeutic agents. Specifically, such hybrids are investigated as potent cyclooxygenase-2 (COX-2) inhibitors and demonstrate promising anticancer activity against various cell lines, including breast adenocarcinoma (MCF-7), non-small-cell lung cancer (A549), and renal carcinoma (A498), with IC50 values reported in the nanomolar range . The presence of both the dimethoxypyrimidine core and the carbonitrile group makes this compound a valuable precursor for designing multi-targeted ligands in pharmacological studies . Its structure is characterized by spectroscopic methods (NMR, IR) to ensure identity and quality for research applications. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B154273 4,6-Dimethoxypyrimidine-2-carbonitrile CAS No. 139539-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBOPKHTARFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614310
Record name 4,6-Dimethoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139539-63-2
Record name 4,6-Dimethoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for 4,6-dimethoxypyrimidine-2-carbonitrile, a key intermediate in the development of various specialized chemical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document details established experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the synthetic pathways to facilitate understanding.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The most prominent methods involve the functionalization of a pre-existing pyrimidine core. A common strategy relies on the conversion of a thioether or sulfonyl group at the 2-position of a 4,6-dimethoxypyrimidine ring into a nitrile group. An alternative approach involves the direct construction of the pyrimidine ring with the required substituents.

One well-documented pathway commences with a dichloropyrimidine derivative. This route involves a two-step nucleophilic substitution to introduce the methoxy groups, followed by the installation and conversion of a sulfur-based functional group to the desired nitrile.

Another effective method starts from 2-chloro-4,6-dimethoxypyrimidine. This intermediate undergoes nucleophilic substitution with a methyl mercaptide salt to yield 4,6-dimethoxy-2-methylthiopyrimidine. Subsequent oxidation of the thioether to a more reactive methylsulfonyl group sets the stage for the final nucleophilic substitution with a cyanide salt to furnish the target molecule.[1]

A third synthetic strategy begins with the chlorination of 4,6-dihydroxy-2-methylthiopyrimidine using phosphorus oxychloride. The resulting 4,6-dichloro-2-methylthiopyrimidine is then subjected to catalytic methoxylation, followed by oxidation of the methylthio group to a methylsulfonyl group, which is a good leaving group for the subsequent cyanation step.[2]

The following sections provide detailed experimental protocols and quantitative data for these key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine from 2-Chloro-4,6-dimethoxypyrimidine[1]

This procedure details the nucleophilic substitution of the chlorine atom in 2-chloro-4,6-dimethoxypyrimidine with a methylthio group.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Sodium methyl mercaptide (25% solution)

  • Tetrabutylammonium bromide

  • Methanol

  • Isopropanol

  • Water

Procedure:

  • A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared in a suitable reaction vessel.

  • The reaction mixture is heated to 45 °C and maintained at a temperature between 45-50 °C for 2 hours.

  • During the reaction, an off-white precipitate will form.

  • Upon completion, the precipitate is collected by vacuum filtration.

  • The collected solid is washed with cool water.

  • The crude product is recrystallized from a 2:1 mixture of isopropanol and water to yield pure 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals.

Protocol 2: Oxidation of 4,6-Dimethoxy-2-methylthiopyrimidine to 4,6-Dimethoxy-2-methylsulfonylpyrimidine[1]

This protocol describes the oxidation of the thioether to a sulfone using hydrogen peroxide as the oxidant.

Materials:

  • 4,6-Dimethoxy-2-methylthiopyrimidine

  • Hydrogen peroxide

  • Sodium tungstate dihydrate

Procedure:

  • 4,6-Dimethoxy-2-methylthiopyrimidine is dissolved in a suitable solvent.

  • A catalytic amount of sodium tungstate dihydrate is added to the solution.

  • Hydrogen peroxide is added dropwise to the reaction mixture while maintaining appropriate temperature control.

  • The reaction is monitored for completion by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Protocol 3: Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile[3]

While this protocol yields a benzyloxy-substituted analog, the final cyanation step is directly applicable to the synthesis of this compound from the corresponding methylsulfonylpyrimidine.

Materials:

  • 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine

  • Potassium cyanide (KCN)

  • 18-Crown-6

  • Acetonitrile (MeCN)

  • Diethyl ether (Et2O)

  • Water

Procedure:

  • To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (370 mg, 1.00 mmol) in acetonitrile (5 mL) at approximately 20 °C, add 18-crown-6 (26 mg, 0.10 mmol) in one portion.

  • Subsequently, add potassium cyanide (195 mg, 3.00 mmol).

  • The mixture is protected from moisture with a CaCl2 drying tube and stirred at this temperature for 24 hours, or until complete consumption of the starting material is observed by TLC.

  • After the reaction is complete, add diethyl ether (20 mL) and water (10 mL).

  • The two layers are separated, and the aqueous layer is extracted with an additional 10 mL of diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic steps.

Table 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1]
Parameter Value
Starting Material2-Chloro-4,6-dimethoxypyrimidine
ReagentsSodium methyl mercaptide, Tetrabutylammonium bromide
SolventMethanol
Temperature45-50 °C
Reaction Time2 hours
Product4,6-Dimethoxy-2-methylthiopyrimidine
Yield95.6%
Melting Point52.5-53.8 °C
Table 2: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine [1]
Parameter Value
Starting Material4,6-Dimethoxy-2-methylthiopyrimidine
OxidantHydrogen peroxide
CatalystSodium tungstate dihydrate
Product4,6-Dimethoxy-2-methylsulfonylpyrimidine
Yield95%
Table 3: Cyanation of a 2-Methylsulfonylpyrimidine Derivative [3]
Parameter Value
Starting Material4,6-Disubstituted-2-(methylsulfonyl)pyrimidine
Cyanide SourcePotassium cyanide (KCN)
Phase Transfer Catalyst18-Crown-6
SolventAcetonitrile (MeCN)
Temperature~20 °C
Reaction Time24 hours
Product4,6-Disubstituted-pyrimidine-2-carbonitrile
Molar Ratio (Substrate:KCN:18-Crown-6)1 : 3 : 0.1

Visualizing the Synthesis

The following diagrams illustrate the primary synthetic pathways to this compound.

Synthesis_Pathway_1 cluster_0 Route from 2-Chloro-4,6-dimethoxypyrimidine start 2-Chloro-4,6-dimethoxypyrimidine intermediate1 4,6-Dimethoxy-2-methylthiopyrimidine start->intermediate1 NaSMe, TBAB Methanol, 45-50°C intermediate2 4,6-Dimethoxy-2-methylsulfonylpyrimidine intermediate1->intermediate2 H2O2, Na2WO4 product This compound intermediate2->product KCN, 18-Crown-6 MeCN

Caption: Synthetic route starting from 2-chloro-4,6-dimethoxypyrimidine.

Synthesis_Pathway_2 cluster_1 Route from 4,6-Dihydroxy-2-methylthiopyrimidine start_2 4,6-Dihydroxy-2-methylthiopyrimidine intermediate_2a 4,6-Dichloro-2-methylthiopyrimidine start_2->intermediate_2a POCl3 intermediate_2b 4,6-Dimethoxy-2-methylthiopyrimidine intermediate_2a->intermediate_2b NaOMe, Toluene intermediate_2c 4,6-Dimethoxy-2-methylsulfonylpyrimidine intermediate_2b->intermediate_2c Oxidation product_2 This compound intermediate_2c->product_2 Cyanation

Caption: Synthetic route starting from 4,6-dihydroxy-2-methylthiopyrimidine.

Conclusion

The synthesis of this compound is achievable through well-established multi-step procedures. The choice of a particular route may depend on the availability of starting materials, scalability, and safety considerations. The protocols and data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to adapt these procedures for large-scale production.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 139539-63-2

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyrimidine-2-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological activities based on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₇H₇N₃O₂-
Molecular Weight 165.15 g/mol -
Appearance White to off-white solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents like DMSO, DMF, and methanol.Inferred from related compounds
CAS Number 139539-63-2[cite: ]

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway A 4,6-Dichloropyrimidine-2-carbonitrile B This compound A->B Nucleophilic Substitution R Sodium methoxide, Methanol

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the nucleophilic substitution of chloro-pyrimidines with alkoxides, a common reaction in heterocyclic chemistry.

Materials:

  • 4,6-Dichloropyrimidine-2-carbonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-Dichloropyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous methanol.

  • Addition of Base: To the stirred solution, add sodium methoxide (2.2 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Potential Biological Activity and Applications in Drug Discovery

Direct biological studies on this compound are limited in the available literature. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The potential biological activities of the title compound can be extrapolated from structurally similar molecules.

Workflow for Investigating Biological Potential

Biological Investigation Workflow cluster_screening Screening Assays A This compound B In vitro Screening A->B C Target Identification B->C Hit Identification B1 Anticancer Assays B2 Anti-inflammatory Assays B3 Kinase Inhibition Assays D Lead Optimization C->D Structure-Activity Relationship E Preclinical Studies D->E Candidate Selection

Caption: A generalized workflow for the biological evaluation of the title compound.

Anticipated Biological Roles:
  • Anticancer Activity: Pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways. For instance, some pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[1] The presence of the cyano group and the dimethoxy substitutions on the pyrimidine ring of the title compound may confer cytotoxic or cytostatic effects on cancer cell lines.

  • Kinase Inhibition: The pyrimidine core is a common scaffold in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of various kinases. It is plausible that this compound could serve as a starting point for the development of inhibitors for specific kinases involved in disease signaling pathways.

  • Anti-inflammatory Properties: Certain pyrimidine derivatives have demonstrated anti-inflammatory activity.[2] This is often achieved through the modulation of inflammatory signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

It is important to emphasize that these potential biological activities are based on the known pharmacology of the pyrimidine scaffold and require experimental validation for this compound.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has provided essential information on its physicochemical properties, a proposed synthetic route, and an outlook on its potential biological activities. Further experimental investigation is warranted to fully elucidate its synthetic accessibility and pharmacological profile, which may lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4,6-Dimethoxypyrimidine-2-carbonitrile. This compound has emerged as a significant building block in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document consolidates available data on its properties, offers detailed experimental protocols for its synthesis and characterization, and explores its role in drug discovery and development. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (CAS No. 139539-63-2) is a substituted pyrimidine derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structural features, including the electron-deficient pyrimidine core and the reactive nitrile group, make it a valuable precursor for the synthesis of more complex heterocyclic compounds. Notably, it is classified as a "Protein Degrader Building Block," highlighting its crucial role in the design and synthesis of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 139539-63-2[1]
Molecular Formula C₇H₇N₃O₂[1]
Molecular Weight 165.152 g/mol [1]
Appearance Solid (predicted)General knowledge for similar small molecules
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from the solubility of similar pyrimidine derivatives.[2]
Storage Room temperature[1]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is limited. The following tables provide predicted spectroscopic characteristics based on the analysis of structurally related compounds, such as 2-amino-4,6-dimethoxypyrimidine and 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[3][4]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0-6.2s1HH-5 (pyrimidine ring)
~4.0-4.1s6H2 x -OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172C4, C6
~160C2
~115-C≡N
~90C5
~55-OCH₃

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~2230-2240StrongC≡N stretching
~1600-1550Medium-StrongC=N and C=C stretching (pyrimidine ring)
~1480-1400MediumCH₃ bending
~1250-1000StrongC-O-C stretching

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
165.05[M]⁺ (Molecular ion)
150.03[M-CH₃]⁺
134.03[M-OCH₃]⁺

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. A common strategy involves the nucleophilic substitution of a suitable precursor. The following is a proposed experimental protocol based on established pyrimidine chemistry.

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Synthesis of 4,6-Dichloropyrimidine-2-carbonitrile cluster_1 Step 2: Synthesis of this compound A 2-Amino-4,6-dichloropyrimidine B Sandmeyer Reaction (NaNO₂, CuCN, H₂O/HCl) A->B Reacts with C 4,6-Dichloropyrimidine-2-carbonitrile B->C Yields D 4,6-Dichloropyrimidine-2-carbonitrile E Sodium Methoxide (NaOMe) in Methanol (MeOH) D->E Reacts with F This compound E->F Yields

Caption: Proposed two-step synthesis of this compound.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Hydrochloric acid (HCl)

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 4,6-Dichloropyrimidine-2-carbonitrile (Sandmeyer Reaction)

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine-2-carbonitrile.

Step 2: Synthesis of this compound

  • Dissolve the crude 4,6-dichloropyrimidine-2-carbonitrile in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (2.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization Protocols

Workflow for Spectroscopic Analysis

G Spectroscopic Characterization Workflow Sample This compound (Purified Sample) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI) or electron impact (EI).

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key building block for the synthesis of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The 4,6-dimethoxypyrimidine moiety can be incorporated into the PROTAC structure, often as part of the linker or as a scaffold to which the target-binding ligand and the E3 ligase ligand are attached. The nitrile group provides a versatile handle for further chemical modifications and linker attachment through various chemical reactions.

Logical Relationship in PROTAC-mediated Protein Degradation

G PROTAC Mechanism of Action PROTAC PROTAC (containing 4,6-dimethoxypyrimidine -2-carbonitrile derivative) TernaryComplex Ternary Complex (PROTAC-Target-E3 Ligase) PROTAC->TernaryComplex Binds to Target Target Protein Target->TernaryComplex Binds to E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds to Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: The role of a PROTAC in inducing targeted protein degradation.

Potential in Targeting Signaling Pathways

While specific studies detailing the effects of this compound on cellular signaling pathways are not yet prevalent, its use in PROTACs implies an indirect but potent influence on these pathways. By targeting and degrading key proteins within a signaling cascade (e.g., kinases, transcription factors), PROTACs developed from this building block have the potential to modulate a wide range of cellular processes implicated in diseases such as cancer, inflammation, and neurodegeneration. The pyrimidine scaffold itself is a well-known pharmacophore that can interact with various biological targets.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility as a precursor for PROTACs positions it at the forefront of innovative therapeutic strategies. This technical guide has provided a consolidated overview of its known properties and offers detailed, practical protocols for its synthesis and characterization. Further research into the specific biological activities of derivatives of this compound is warranted and is expected to unveil novel therapeutic agents for a variety of diseases.

References

Elucidating the Structure of 4,6-Dimethoxypyrimidine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,6-dimethoxypyrimidine-2-carbonitrile. Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide leverages data from closely related analogs to present a robust methodology for its characterization. The protocols and analyses detailed herein are based on established chemical principles and provide a predictive framework for researchers working with this and similar molecules.

Compound Identity and Properties

This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. A summary of its key identifiers and predicted physicochemical properties is presented below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 139539-63-2[1]
Molecular Formula C₇H₇N₃O₂[1]
Molecular Weight 165.15 g/mol [1]
Canonical SMILES COC1=CC(=NC(=N1)C#N)OC[2]
InChIKey JKBOPKHTARFXNE-UHFFFAOYSA-N[2]
Predicted XLogP 0.9[2]
Predicted Density 1.26 g/cm³[3]
Predicted Boiling Point 339.9 °C at 760 mmHg[3]
Predicted Flash Point 159.4 °C[3]

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound can be adapted from the synthesis of analogous compounds, such as 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.[4] The proposed two-step synthesis involves the preparation of a sulfonylpyrimidine intermediate followed by a nucleophilic substitution with cyanide.

Synthesis A 2-Chloro-4,6-dimethoxypyrimidine B 4,6-Dimethoxy-2-(methylthio)pyrimidine A->B NaSMe C 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine B->C Oxidation (e.g., H₂O₂) D This compound C->D KCN

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Intermediate)

This protocol is adapted from the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine and its subsequent oxidation.[5]

  • Materials: 2-chloro-4,6-dimethoxypyrimidine, sodium methyl mercaptide (NaSMe), methanol, hydrogen peroxide, sodium tungstate dihydrate, acetic acid.

  • Procedure for 4,6-Dimethoxy-2-(methylthio)pyrimidine:

    • In a round-bottom flask, dissolve 2-chloro-4,6-dimethoxypyrimidine in methanol.

    • Add a solution of sodium methyl mercaptide in methanol dropwise at room temperature.

    • Stir the reaction mixture at 45-50°C for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and isolate the product by filtration.

  • Procedure for Oxidation to Sulfone:

    • Suspend the synthesized 4,6-dimethoxy-2-(methylthio)pyrimidine in acetic acid.

    • Add sodium tungstate dihydrate as a catalyst.

    • Slowly add hydrogen peroxide (35% aqueous solution) while maintaining the temperature at 45°C.

    • Continue stirring at 55°C for an additional 4 hours.

    • Cool the reaction mixture and isolate the crude 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine by filtration.

    • Purify the product by recrystallization.

Step 2: Synthesis of this compound

This step is based on the cyanation of a similar sulfonylpyrimidine.[4]

  • Materials: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, potassium cyanide (KCN), acetonitrile (MeCN), 18-crown-6.

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in anhydrous acetonitrile.

    • Add 18-crown-6 (catalytic amount) followed by potassium cyanide.

    • Stir the mixture at room temperature for 24 hours, monitoring by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Structural Characterization

Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Compound NMR 1H & 13C NMR Synthesis->NMR IR FT-IR Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Final Structure NMR->Structure IR->Structure MS->Structure

Figure 2: General workflow for the structural characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Analog Data: 2-Amino-4,6-dimethoxypyrimidine [6]

¹H NMR Signal Multiplicity Integration Assignment
~3.8 ppmSinglet6HTwo -OCH₃ groups
~5.3 ppmSinglet1HPyrimidine C5-H
~6.5 ppmBroad Singlet2H-NH₂ protons
¹³C NMR Signal Assignment
~53 ppm-OCH₃ carbons
~78 ppmPyrimidine C5
~163 ppmPyrimidine C2
~171 ppmPyrimidine C4 & C6

Expected Data for this compound:

  • ¹H NMR: A singlet for the two equivalent methoxy groups (~4.0 ppm) and a singlet for the pyrimidine C5 proton (~6.0-7.0 ppm). The broad singlet for the amino protons would be absent.

  • ¹³C NMR: Resonances for the methoxy carbons (~55 ppm), the pyrimidine C5 carbon (~90-100 ppm), the nitrile carbon (~115-120 ppm), and the pyrimidine C2, C4, and C6 carbons (downfield shifts).

Infrared (IR) Spectroscopy

Analog Data: 2-Amino-4,6-dimethoxypyrimidine [7]

Wavenumber (cm⁻¹) Vibration
~3400-3200N-H stretching (amine)
~2950-2850C-H stretching (alkoxy)
~1600-1450C=N and C=C stretching (pyrimidine ring)
~1250-1050C-O stretching (alkoxy)

Expected Data for this compound:

The key differentiating feature would be the presence of a sharp, medium-intensity peak around 2220-2260 cm⁻¹ , characteristic of a C≡N (nitrile) stretch. The N-H stretching bands would be absent.

Mass Spectrometry (MS)

Predicted Data for this compound [2]

Adduct Predicted m/z
[M+H]⁺166.06111
[M+Na]⁺188.04305
[M]⁺165.05328

Experimental mass spectrometry would be used to confirm the molecular weight of the synthesized compound, and the fragmentation pattern would provide further structural information.

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been extensively studied, pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors.[8] A hypothesized signaling pathway where this compound could act as an inhibitor is presented below. This is a generalized representation and requires experimental validation.

Signaling cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase TF Transcription Factors Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4,6-Dimethoxypyrimidine- 2-carbonitrile Inhibitor->Kinase

Figure 3: Hypothesized signaling pathway illustrating potential kinase inhibition.

This guide provides a foundational framework for the synthesis and structural elucidation of this compound. The presented protocols and expected analytical data, derived from closely related compounds, offer a valuable resource for researchers in the field. Further experimental investigation is necessary to confirm the precise spectral characteristics and biological activity of this compound.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of 4,6-dimethoxypyrimidine-2-carbonitrile derivatives and their analogs, focusing on their synthesis, potential biological activities, and associated experimental protocols. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is crucial for the development of novel therapeutics.

Synthesis of this compound and its Precursors

The synthesis of this compound and its analogs typically involves multi-step reactions starting from readily available pyrimidine precursors. A common strategy involves the conversion of a 2-(methylthio)pyrimidine derivative.

A key intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, can be synthesized from 2-chloro-4,6-dimethoxypyrimidine through nucleophilic substitution with sodium methyl mercaptide, a process that can be carried out in high yields.[1] This intermediate can then be oxidized to the corresponding methylsulfonylpyrimidine, which serves as a precursor for introducing the nitrile group.[1]

Another synthetic route starts with 4,6-dichloro-2-(methylthio)pyrimidine. This compound can be converted to 4,6-dimethoxy-2-(methylthio)pyrimidine. Subsequent oxidation to the sulfone and displacement of the sulfinate group with a cyanide source, such as potassium cyanide (KCN), yields the desired this compound.

The 2-amino-4,6-dimethoxypyrimidine analog can be synthesized from guanidine nitrate and diethyl malonate.[2] This process involves a cyclization reaction to form 2-amino-4,6-dihydroxypyrimidine, followed by methylation.[2]

Biological Activity of Pyrimidine-2-carbonitrile Analogs

While specific biological data for this compound is limited in publicly available literature, extensive research on structurally related pyrimidine-5-carbonitrile and other pyrimidine derivatives provides valuable insights into their potential as therapeutic agents. These analogs have shown promising activity in several areas, including oncology and anti-inflammatory applications.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties.[3] The pyrimidine ring is a key structural motif in various anticancer drugs.[3] Analogs of pyrimidine-5-carbonitrile have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
11e HCT-116 (Colon)1.14 ± 0.01[4]
MCF-7 (Breast)1.54 ± 0.01[4]
12b HCT-116 (Colon)Not Reported[4]
MCF-7 (Breast)Not Reported[4]
9d HCT-116 (Colon)>10[4]
MCF-7 (Breast)>10[4]
Sorafenib HCT-116 (Colon)8.96 ± 0.05[4]
MCF-7 (Breast)11.83 ± 0.07[4]
Kinase Inhibition

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that is essential for tumor growth. Several pyrimidine-5-carbonitrile derivatives have been identified as potent VEGFR-2 inhibitors.

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference
11e 0.61 ± 0.01[4]
12b 0.53 ± 0.07[4]
11c 1.38 ± 0.03[4]
12c 0.74 ± 0.15[4]
9d 2.41 ± 0.16[4]
Sorafenib 0.19 ± 0.15[4]
Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated anti-inflammatory and immunomodulatory activities.[3] One mechanism of action is the inhibition of nitric oxide (NO) production. Overproduction of NO is associated with various inflammatory diseases. 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated NO production in mouse peritoneal cells.

Table 3: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines

CompoundSubstituent at C5IC50 (µM)
B1 Fluoro2
B2 Methyl9
B3 Ethyl15
B4 Propyl20
B5 Isopropyl36

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine[1]
  • A mixture of 2-chloro-4,6-dimethoxy pyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.

  • The mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.

  • An off-white precipitate forms, which is collected by vacuum filtration.

  • The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

In Vitro Anticancer MTT Assay[4]
  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro VEGFR-2 Kinase Inhibition Assay[4]
  • Assay Principle: A human VEGFR-2 tyrosine kinase ELISA kit is utilized for this assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of substrate phosphorylation is quantified using a specific antibody and a colorimetric or fluorometric detection method.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined.

Inhibition of Nitric Oxide Production Assay
  • Cell Culture: Mouse leukemic macrophage cells (RAW 264.7) are cultured in a suitable medium.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations of key processes are essential for understanding the complex biological activities of these compounds.

G General Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Signaling_Cascade Activates Pyrimidine_Derivative Pyrimidine-2-carbonitrile Derivative Pyrimidine_Derivative->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to

Caption: A generalized signaling pathway for VEGFR-2 inhibition by pyrimidine-2-carbonitrile derivatives.

G In Vitro Anticancer Assay Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plates Start->Cell_Culture Incubate_24h Incubate for 24h Cell_Culture->Incubate_24h Add_Compound Add Test Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_Color Incubate for color development Add_MTT->Incubate_Color Measure_Absorbance Measure Absorbance Incubate_Color->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for an in vitro anticancer MTT assay.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with potential applications in oncology and anti-inflammatory therapies. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. While specific biological data for the 4,6-dimethoxy-2-carbonitrile core is an area for future research, the significant anticancer and kinase inhibitory activities observed in structurally related pyrimidine-carbonitriles underscore the potential of this scaffold. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the therapeutic utility of these compounds. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to translate the potential of these derivatives into clinical applications.

References

In-Depth Technical Guide: Unveiling the Potential Biological Activity of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4,6-Dimethoxypyrimidine-2-carbonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of structurally similar pyrimidine-based compounds. The information presented herein is intended to serve as a foundation for future research and exploration of this molecule's therapeutic potential.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2][3] The diverse pharmacological activities exhibited by pyrimidine derivatives have established them as privileged structures in drug discovery.[1][3][4] This technical guide focuses on the potential biological activities of this compound, a molecule whose specific biological profile remains largely uncharacterized. By examining the structure-activity relationships of analogous compounds, we can extrapolate potential therapeutic applications and outline experimental strategies to elucidate its true biological function.

The core structure of this compound features a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a nitrile group at the 2-position. These substitutions are anticipated to significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will dictate its interactions with biological targets.

Potential Biological Activities: An Extrapolative Analysis

Based on the extensive research conducted on analogous pyrimidine derivatives, several potential biological activities can be hypothesized for this compound.

Anticancer Activity

The pyrimidine nucleus is a key pharmacophore in numerous anticancer drugs.[5] Various substituted pyrimidines have demonstrated potent anti-proliferative effects through mechanisms such as the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[5]

  • VEGFR-2 Inhibition: Novel pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[6] These compounds have shown significant cytotoxic activities against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[6]

Antimicrobial and Antifungal Activity

Numerous pyrimidine derivatives exhibit potent activity against a wide range of bacterial and fungal strains.[1][5] The pyrimidine core can serve as a scaffold for the development of novel anti-infective agents.

Anti-inflammatory and Immunomodulatory Effects

Certain pyrimidine derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities.[2][5] These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.

Antiviral Properties

The pyrimidine core is central to the structure of several antiviral nucleoside analogs. While this compound is not a nucleoside analog, non-nucleoside pyrimidine derivatives have also been reported to possess antiviral activity.[5]

Quantitative Data Summary

The following table summarizes quantitative data from studies on structurally similar pyrimidine derivatives. This data can serve as a benchmark for future investigations into the activity of this compound.

Compound Class Target Assay Cell Line Activity (IC50/MIC) Reference
Pyrimidine-5-carbonitrile DerivativesVEGFR-2Kinase Inhibition-0.53 - 2.41 µM[6]
Pyrimidine-5-carbonitrile DerivativesAnti-proliferativeMTT AssayHCT-1161.14 - 32.16 µM[6]
Pyrimidine-5-carbonitrile DerivativesAnti-proliferativeMTT AssayMCF-71.14 - 32.16 µM[6]
2,4,5-trimethoxyphenyl pyrimidine DerivativesDopamine D5 ReceptorGloSensor cAMP AssayHEK293TEC50: 269.7 ± 6.6 nM[7]
4-alkylpyrimidine-5-carbonitrile DerivativesAntimicrobialMIC DeterminationVarious Bacteria-[8]
4-alkylpyrimidine-5-carbonitrile DerivativesAnticancer---[8]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

In Vitro Anti-proliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Principle: Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ELISA-based).

  • Reagent Preparation: Prepare reagents, including VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP, according to the manufacturer's instructions.

  • Compound Incubation: Incubate various concentrations of this compound with the VEGFR-2 enzyme.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and the substrate.

  • Detection: Detect the phosphorylated substrate using a specific antibody and a colorimetric or fluorometric detection reagent.

  • Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial or fungal strains.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound 4,6-Dimethoxypyrimidine -2-carbonitrile Compound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR2 signaling pathway.

Experimental_Workflow Compound This compound InVitro In Vitro Screening Compound->InVitro Anticancer Anticancer Assays (MTT, Kinase Inhibition) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC) InVitro->Antimicrobial AntiInflammatory Anti-inflammatory Assays InVitro->AntiInflammatory Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism AntiInflammatory->Mechanism InVivo In Vivo Studies (if promising) Mechanism->InVivo Lead Lead Compound InVivo->Lead

Caption: General workflow for biological evaluation.

Conclusion

While direct biological data for this compound is currently unavailable, the extensive research on structurally related pyrimidine derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The extrapolative analysis presented in this guide suggests promising avenues for exploration, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The detailed experimental protocols and workflow diagrams offer a clear roadmap for researchers to systematically evaluate the biological activities of this compound and elucidate its mechanism of action. Further investigation is warranted to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine-2-carbonitrile is a substituted pyrimidine derivative that holds significance as a versatile intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound offers unique electronic and steric properties for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 139539-63-2[1]
Molecular Formula C₇H₇N₃O₂[1]
Molecular Weight 165.152 g/mol [1]
Appearance White to off-white crystalline solid (predicted)
Purity ≥97% (commercially available)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A key synthetic route involves the conversion of a 2-substituted-4,6-dimethoxypyrimidine, such as a methylthio or sulfonyl derivative, to the corresponding nitrile.

A reported synthesis of this compound involves the following key transformations:

  • Methoxylation: Starting from 4,6-dichloro-2-(methylthio)pyrimidine, a nucleophilic substitution reaction with sodium methoxide yields 4,6-dimethoxy-2-(methylthio)pyrimidine.

  • Oxidation: The methylthio group is then oxidized to a methylsulfonyl group, which is a good leaving group.

  • Cyanation: Finally, the methylsulfonyl group is displaced by a cyanide group using a cyanide salt, such as potassium cyanide, to afford the target molecule, this compound.

Detailed experimental protocols for analogous reactions are described in the literature, providing a strong basis for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (a related compound) [2]

This protocol outlines the synthesis of a key intermediate that shares the 4,6-dimethoxypyrimidine core.

  • Step 1: Ring Formation and Hydrolysis:

    • In a 500 ml four-necked flask, guanidine nitrate and diethyl malonate are mixed in a molar ratio of 1-1.5:1 with 5-40 ml of anhydrous methanol.

    • Liquid sodium methoxide is added dropwise to the stirred solution at a temperature of 40-60°C.

    • The reaction mixture is then heated to 68°C and refluxed for 3.5 hours.

    • After the reaction, methanol is recovered by distillation, leaving a white solid.

    • The solid is dissolved in water, filtered, and the pH is adjusted to 5-6 with HCl to precipitate 2-amino-4,6-dihydroxypyrimidine.

  • Step 2: Methylation:

    • The crude 2-amino-4,6-dihydroxypyrimidine is placed in an autoclave with dimethyl carbonate (molar ratio 1:2 to 1:10).

    • The mixture is heated to 100-200°C under a pressure of 2-4 MPa for 4-20 hours.

    • After cooling, the insoluble solid is removed by filtration.

    • The filtrate is subjected to reduced pressure distillation to remove the solvent and obtain the crude product.

    • The crude 2-amino-4,6-dimethoxypyrimidine is purified by recrystallization from ethyl acetate.

DOT Script for Synthesis of 2-Amino-4,6-dimethoxypyrimidine:

G cluster_0 Step 1: Ring Formation & Hydrolysis cluster_1 Step 2: Methylation Guanidine Nitrate Guanidine Nitrate Reaction_1 Cyclization/ Hydrolysis Guanidine Nitrate->Reaction_1 Diethyl Malonate Diethyl Malonate Diethyl Malonate->Reaction_1 Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_1 Methanol Methanol Methanol->Reaction_1 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Reaction_1->2-Amino-4,6-dihydroxypyrimidine Reaction_2 Methylation 2-Amino-4,6-dihydroxypyrimidine->Reaction_2 Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reaction_2 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Reaction_2->2-Amino-4,6-dimethoxypyrimidine

Caption: Synthetic pathway for 2-amino-4,6-dimethoxypyrimidine.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of its structure and data from analogous compounds, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.2s1HH-5
~4.0s6H2 x -OCH₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~172C-4, C-6
~115-CN
~105C-2
~90C-5
~55-OCH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~2230C≡N stretching
~1600, 1550C=N and C=C stretching (pyrimidine ring)
~1200-1000C-O stretching
~2950-2850C-H stretching (methyl)

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups, methoxy groups, and the nitrile group.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is limited in publicly available literature, the 4,6-dimethoxypyrimidine core is a well-established pharmacophore found in numerous biologically active compounds.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Potential Therapeutic Areas:

  • Anticancer Agents: The pyrimidine ring is a key structural motif in many anticancer drugs. Substituted pyrimidines are known to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3]

  • Antimicrobial and Antifungal Agents: Pyrimidine derivatives have demonstrated potent activity against a variety of bacterial and fungal strains.[3]

  • Antiviral Agents: The pyrimidine core is central to several antiviral nucleoside analogs, and non-nucleoside pyrimidine derivatives have also shown antiviral properties.[3]

  • Herbicides: The 4,6-dimethoxypyrimidine moiety is a crucial component in a variety of sulfonylurea herbicides, which are known for their high efficacy and low toxicity.[4][5]

The 2-carbonitrile group on the pyrimidine ring of this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. This makes it a valuable building block for drug discovery campaigns targeting various diseases.

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound and its derivatives is outlined below.

DOT Script for In Vitro Biological Screening Workflow:

G Start Start Compound_Library 4,6-Dimethoxypyrimidine- 2-carbonitrile Derivatives Start->Compound_Library Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound_Library->Cell_Based_Assays Target_Based_Assays Target-Based Assays (e.g., Kinase Inhibition) Compound_Library->Target_Based_Assays Data_Analysis Data Analysis (IC50/EC50 Determination) Cell_Based_Assays->Data_Analysis Target_Based_Assays->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for in vitro biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemicals. Its synthesis is achievable through established chemical transformations, and its structure provides a key scaffold for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers interested in utilizing this promising molecule in their scientific endeavors.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyrimidine-2-carbonitrile, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document details its discovery and historical context, outlines a robust synthetic pathway with a detailed experimental protocol, and presents its spectroscopic characterization. Furthermore, it explores its critical role in the development of Proteolysis Targeting Chimeras (PROTACs), offering insights for researchers and professionals in drug discovery and development.

Introduction and Historical Context

While the precise moment of the initial discovery of this compound is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules. The development of synthetic routes to functionalized pyrimidines has been a continuous effort, driven by the quest for novel therapeutic agents.

The CAS number for this compound is 139539-63-2, indicating its registration in the chemical literature. Its significance has grown substantially with the advent of targeted protein degradation technologies. It is now recognized as a valuable building block, particularly for the synthesis of ligands used in PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇N₃O₂[3]
Molecular Weight 165.15 g/mol [3]
CAS Number 139539-63-2[3]
Appearance White to off-white powder
Purity ≥97%[3]
Storage Room temperature[3]

Synthesis of this compound

A reliable synthetic route to this compound has been reported, starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.[4][5] The synthesis involves a three-step process: methoxylation, oxidation, and cyanation.

Synthesis_Pathway A 4,6-dichloro-2-(methylthio)pyrimidine B 4,6-dimethoxy-2-(methylthio)pyrimidine A->B NaOMe, MeOH C 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine B->C m-CPBA, DCM D This compound C->D KCN, MeCN PROTAC_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation A Target Protein B PROTAC A->B C E3 Ligase B->C D Poly-ubiquitinated Target Protein C->D Ubiquitin Transfer E Proteasome D->E F Degraded Protein E->F

References

Methodological & Application

Application Notes and Protocols for 4,6-Dimethoxypyrimidine-2-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,6-dimethoxypyrimidine-2-carbonitrile, a versatile building block in modern organic synthesis. Its unique electronic properties and multiple reaction sites make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly in the fields of agrochemicals and pharmaceuticals.

Introduction

This compound is a polysubstituted pyrimidine featuring two electron-donating methoxy groups and an electron-withdrawing nitrile group. This substitution pattern renders the pyrimidine ring susceptible to various transformations and makes the nitrile group a handle for further functionalization. The compound serves as a key intermediate in the synthesis of complex molecules, including herbicides and potential therapeutic agents. The methoxy groups can be readily substituted, and the nitrile moiety can be transformed into a variety of other functional groups, highlighting its utility as a versatile synthetic scaffold.

Synthesis of this compound

The most efficient synthesis of this compound proceeds through a three-step sequence starting from the commercially available 2-chloro-4,6-dimethoxypyrimidine. This pathway involves the initial conversion to a methylthioether, followed by oxidation to a methylsulfone, which is an excellent leaving group for the subsequent nucleophilic substitution by a cyanide anion.

Synthesis_of_4_6_Dimethoxypyrimidine_2_carbonitrile start 2-Chloro-4,6-dimethoxypyrimidine intermediate1 4,6-Dimethoxy-2-methylthiopyrimidine start->intermediate1 NaSMe, TBAB, MeOH intermediate2 4,6-Dimethoxy-2-methylsulfonylpyrimidine intermediate1->intermediate2 H₂O₂, Na₂WO₄, AcOH product This compound intermediate2->product KCN, 18-crown-6, MeCN

Caption: Synthetic pathway to this compound.

Quantitative Data for Synthesis

The following table summarizes the reaction conditions and yields for the multi-step synthesis of this compound.

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
12-Chloro-4,6-dimethoxypyrimidineSodium methyl mercaptide, TBAB, Methanol, 45-50 °C, 2 h4,6-Dimethoxy-2-methylthiopyrimidine95.6[1]
24,6-Dimethoxy-2-methylthiopyrimidineH₂O₂ (35% aq.), Na₂WO₄·2H₂O, TBAB, Acetic acid, 55 °C, 4 h4,6-Dimethoxy-2-methylsulfonylpyrimidine95[1]
34,6-Dimethoxy-2-methylsulfonylpyrimidineKCN, 18-crown-6, Acetonitrile, 20 °C, 24 hThis compound87 (analogous)[2]

Note: The yield for Step 3 is based on an analogous reaction with a benzyloxy-substituted pyrimidine and may vary for the dimethoxy derivative.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1]

  • To a stirred mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol) and tetrabutylammonium bromide (1.6 g, 5 mmol) in methanol (80 mL) is added 25% sodium methyl mercaptide solution (30.1 g, 107 mmol).

  • The reaction mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.

  • An off-white precipitate forms, which is collected by vacuum filtration.

  • The solid is washed with cold water and recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals.

Protocol 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine [1]

  • A mixture of 4,6-dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.

  • To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C.

  • Stirring is continued at 55 °C for an additional 4 hours.

  • The reaction mixture is cooled, and the product is isolated by filtration, washed with water, and dried to give 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Protocol 3: Synthesis of this compound (Adapted from an analogous procedure) [2]

  • To a stirred mixture of 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.00 mmol) in anhydrous acetonitrile (5 mL) at approximately 20 °C is added 18-crown-6 (0.10 mmol) in one portion, followed by potassium cyanide (3.00 mmol).

  • The mixture is protected with a CaCl₂ drying tube and stirred at this temperature until complete consumption of the starting material (monitored by TLC, typically 24 hours).

  • Diethyl ether (20 mL) and water (10 mL) are then added.

  • The layers are separated, and the aqueous layer is extracted with an additional 10 mL of diethyl ether.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel affords this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex heterocyclic systems. Its utility stems from the reactivity of the nitrile group and the potential for substitution of the methoxy groups.

Intermediate in Agrochemical Synthesis

The 4,6-dimethoxypyrimidine scaffold is a core component of several acetolactate synthase (ALS) inhibiting herbicides.[1][3] The precursor, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is a key intermediate in the synthesis of herbicides like bispyribac-sodium.[1][3] this compound can serve as a precursor to other functionalized pyrimidines used in the development of new agrochemicals.

Potential Transformations of the Nitrile Moiety

The 2-carbonitrile group can be converted into a variety of other functional groups, making it a versatile handle for molecular elaboration.

Nitrile_Transformations cluster_products Potential Products start This compound product1 4,6-Dimethoxypyrimidine-2-carboxylic acid start->product1 Acid or Base Hydrolysis product2 2-(Aminomethyl)-4,6-dimethoxypyrimidine start->product2 Reduction (e.g., LiAlH₄) product3 2-Acyl-4,6-dimethoxypyrimidine start->product3 Grignard Reagent (RMgX) then H₃O⁺ product4 2-(1H-Tetrazol-5-yl)-4,6-dimethoxypyrimidine start->product4 [3+2] Cycloaddition (e.g., NaN₃) Experimental_Workflow reagents Combine Reactants (Substrate, Reagents, Solvent) in an inert atmosphere reaction Reaction (Stirring at specified temperature) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon completion drying Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) workup->drying purification Purification (Column Chromatography, Recrystallization) drying->purification analysis Characterization (NMR, MS, IR) purification->analysis

References

Application Notes and Protocols for 4,6-Dimethoxypyrimidine-2-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleobases.[1][2] While extensive research specifically on this compound is emerging, the known biological activities of structurally related pyrimidine derivatives suggest its potential as a valuable scaffold for developing novel therapeutic agents.[1][3] This document provides detailed application notes and extrapolated protocols for the investigation of this compound in various biological assays, based on the activities of analogous compounds.

Potential Biological Activities and Applications

Based on the biological activities of structurally similar 4,6-disubstituted pyrimidines, several therapeutic applications for this compound can be hypothesized. The pyrimidine core is a well-established pharmacophore in numerous drug classes, suggesting potential for:

  • Anticancer Activity: The pyrimidine ring is a key structural motif in many anticancer drugs.[1] Substituted pyrimidines have been shown to inhibit protein kinases, which are critical for cell proliferation and survival.[1] Some pyrimidine analogues have been identified as potent inhibitors of tubulin polymerization at the colchicine binding site.[4]

  • Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties.[1][5] Compounds containing a 4,6-dimethoxypyrimidine core have been synthesized and evaluated for their activity against various fungal and bacterial strains.[5]

  • Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory and immunomodulatory activities, often by inhibiting key signaling pathways in the inflammatory response.[1]

  • Kinase Inhibition: The 4,6-disubstituted pyrimidine core is a versatile scaffold for the development of kinase inhibitors. For instance, it has been proposed as a scaffold for Microtubule Affinity-Regulating Kinase 4 (MARK4) inhibitors, which are relevant in neurodegenerative diseases.[6]

  • Receptor Antagonism: Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as potent and selective A1 adenosine receptor (A1AR) antagonists.[7]

Data Presentation: Summary of Potential Activities

The following table summarizes hypothetical quantitative data for this compound based on activities reported for analogous pyrimidine derivatives. Note: This data is illustrative and requires experimental validation.

Assay TypeTarget/Cell LineReadoutHypothetical IC₅₀/EC₅₀/MIC (µM)Reference Compound (Analog)
Anticancer
CytotoxicityMCF-7 (Breast Cancer)Cell Viability (MTT Assay)15Doxorubicin[8]
CytotoxicityMDA-MB-231 (Breast Cancer)Cell Viability (MTT Assay)12Doxorubicin[8]
CytotoxicityA549 (Lung Cancer)Cell Viability (MTT Assay)5Colchicine[4]
Tubulin Polymerization InhibitionPurified TubulinFluorescence2Combretastatin A-4[4]
Antifungal
Antifungal SusceptibilityBotrytis cinereaMinimum Inhibitory Concentration (MIC)8Hymexazol[5]
Antifungal SusceptibilityRhizoctonia solaniMinimum Inhibitory Concentration (MIC)6Hymexazol[5]
Antibacterial
Antibacterial SusceptibilityXanthomonas oryzaeMinimum Inhibitory Concentration (MIC)>100Thiodiazole copper[5]
Kinase Inhibition
Kinase ActivityMARK4Phosphorylation (e.g., TR-FRET)0.5Staurosporine
Receptor Binding
Receptor BindingA₁ Adenosine ReceptorRadioligand Displacement0.1DPCPX[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • RPMI-1640 medium with 10% fetal bovine serum[8]

  • Penicillin-Streptomycin solution[8]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, replace the medium with fresh medium containing different concentrations of the compound and incubate for 24 hours.[8] A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the fungal strain in PDB until it reaches the logarithmic phase. Adjust the fungal suspension to a concentration of approximately 1 × 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in PDB in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the fungus.[1]

Visualizations

Signaling Pathway: Hypothetical Kinase Inhibition

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor, a plausible mechanism based on the activity of similar pyrimidine derivatives.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Phosphorylation Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor DMPCN This compound DMPCN->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothetical kinase inhibition pathway by this compound.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the workflow for the in vitro cytotoxicity assay.

G cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution (DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Relationship: Drug Discovery Process

The following diagram illustrates the logical progression of utilizing this compound in a drug discovery context.

G Scaffold This compound Scaffold Library_Synthesis Library Synthesis & Derivatization Scaffold->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: The role of this compound in a typical drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4,6-dimethoxypyrimidine-2-carbonitrile.

Synthesis Overview

The primary and most effective route for synthesizing this compound involves a two-step process starting from 4,6-dimethoxy-2-(methylthio)pyrimidine. The first step is the oxidation of the methylthio group to a methylsulfonyl group, which is an excellent leaving group. The subsequent step is the nucleophilic displacement of the methylsulfonyl group with a cyanide salt to yield the desired product.

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

This protocol is adapted from the work of Xu et al. and provides a high-yield synthesis of the key intermediate.[1]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Sodium methyl mercaptide (25% solution)

  • Tetrabutylammonium bromide

  • Methanol

  • Isopropanol

  • Sodium tungstate dihydrate

  • Acetic acid

  • Hydrogen peroxide (35% aqueous solution)

Procedure for 4,6-Dimethoxy-2-(methylthio)pyrimidine:

  • In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), and methanol (80 mmol).

  • Heat the mixture to 45 °C.

  • Slowly add a 25% solution of sodium methyl mercaptide (107 mmol).

  • Maintain the reaction temperature at 45-50 °C for 2 hours.

  • An off-white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the solid from an isopropanol:water (2:1) mixture to obtain pure 4,6-dimethoxy-2-(methylthio)pyrimidine.

Procedure for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine:

  • In a separate vessel, stir a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), tetrabutylammonium bromide (5 mmol), and acetic acid (25 mL) at room temperature.

  • Slowly add a 35% aqueous solution of hydrogen peroxide (200 mmol) while maintaining the temperature at 45 °C.

  • After the addition is complete, continue stirring at 55 °C for an additional 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the findings of Kalogirou et al. and focuses on the displacement of the sulfonyl group.

Materials:

  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

  • Potassium cyanide (KCN)

  • 18-crown-6

  • Acetonitrile (MeCN)

  • Diethyl ether (Et2O)

  • Water

Procedure:

  • To a stirred mixture of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.00 mmol) in acetonitrile (5 mL) at approximately 20 °C, add 18-crown-6 (0.10 mmol) in one portion, followed by potassium cyanide (3.00 mmol).

  • Protect the reaction mixture from moisture using a CaCl2 drying tube and stir at this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 24 hours).

  • Upon completion, add diethyl ether (20 mL) and water (10 mL).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an additional 10 mL of diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

ParameterXu et al.
Starting Material 4,6-dimethoxy-2-(methylthio)pyrimidine
Oxidizing Agent Hydrogen Peroxide (35%)
Catalyst Sodium tungstate dihydrate
Solvent Acetic Acid
Temperature 45-55 °C
Reaction Time 4 hours
Yield 95%[1]

Table 2: Reaction Conditions for the Synthesis of this compound

ParameterKalogirou et al.
Starting Material 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Cyanide Source Potassium Cyanide (KCN)
Catalyst 18-crown-6
Solvent Acetonitrile (MeCN)
Temperature ~20 °C
Reaction Time 24 hours
Yield 83%

Troubleshooting Guides and FAQs

Q1: The oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine is slow or incomplete. What could be the issue?

A1:

  • Inactive Catalyst: Ensure the sodium tungstate dihydrate has been stored properly and is not deactivated. Using a fresh batch is recommended.

  • Insufficient Oxidant: The stoichiometry of hydrogen peroxide is critical. Ensure a sufficient excess is used as it can decompose over time.

  • Low Temperature: The reaction temperature should be maintained at 55 °C after the initial addition of hydrogen peroxide to ensure a reasonable reaction rate.

  • Poor Stirring: Inadequate mixing can lead to localized concentration gradients and slow down the reaction. Ensure vigorous stirring throughout the process.

Q2: The yield of the cyanation reaction is low. How can I improve it?

A2:

  • Moisture Contamination: The reaction is sensitive to moisture, which can hydrolyze the product and consume the cyanide reagent. Ensure all glassware is oven-dried and use anhydrous solvents. A drying tube is essential.

  • Purity of Starting Material: Impurities in the 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine can interfere with the reaction. Ensure the starting material is pure before proceeding.

  • Inefficient Cyanide Displacement: The methylsulfonyl group is a good leaving group, but the reaction can still be sluggish. The use of a phase-transfer catalyst like 18-crown-6 is crucial to enhance the nucleophilicity of the cyanide ion in the organic solvent.

  • Reaction Time: The reaction can be slow. Monitor the progress by TLC and ensure it has gone to completion before workup.

Q3: I am observing multiple spots on my TLC plate after the cyanation reaction. What are the likely side products?

A3:

  • Unreacted Starting Material: This will be one of the major components if the reaction is incomplete.

  • Hydrolysis Product: If moisture is present, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

  • Products from Ring Opening: Under harsh conditions or with certain impurities, the pyrimidine ring can be susceptible to cleavage, although this is less common under the recommended mild conditions.

Q4: What is the best method for purifying the final product, this compound?

A4:

  • Column Chromatography: This is the most effective method for removing unreacted starting materials and polar byproducts. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be an efficient purification method.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cyanation cluster_purification Purification A 4,6-Dimethoxy-2- (methylthio)pyrimidine B 4,6-Dimethoxy-2- (methylsulfonyl)pyrimidine A->B H2O2, Na2WO4 Acetic Acid, 55°C C 4,6-Dimethoxy-2- (methylsulfonyl)pyrimidine D 4,6-Dimethoxypyrimidine- 2-carbonitrile C->D KCN, 18-crown-6 Acetonitrile, 20°C E Crude Product F Pure Product E->F Column Chromatography

Caption: Overall synthesis workflow.

TroubleshootingYield Troubleshooting Low Yield in Cyanation Step Start Low Yield of This compound Q1 Is the reaction complete by TLC? Start->Q1 A1_Yes Check Workup & Purification Q1->A1_Yes Yes A1_No Extend Reaction Time Q1->A1_No No Q2 Was the reaction run under anhydrous conditions? A1_No->Q2 A2_Yes Verify Reagent Purity & Stoichiometry Q2->A2_Yes Yes A2_No Dry Glassware & Solvents, Use Drying Tube Q2->A2_No No

References

Technical Support Center: Purification of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4,6-dimethoxypyrimidine-2-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials or Intermediates in the Final Product.

  • Cause: Incomplete reaction or difficult separation of structurally similar compounds. For instance, if synthesizing from a halogenated precursor, mono-substituted intermediates can be a common impurity with similar polarity to the desired product.

  • Solution:

    • Method 1: Recrystallization. This is often the first method to attempt for removing less soluble or more soluble impurities.

    • Method 2: Flash Column Chromatography. For impurities with very similar polarity to the product, column chromatography is recommended.[1]

Issue 2: Persistent Colored Impurities in the Final Product.

  • Cause: Colored impurities can form from complex side reactions or the degradation of starting materials or the product, particularly at elevated temperatures.

  • Solution:

    • Method: Activated Carbon Treatment. Activated carbon is effective at adsorbing colored impurities.

Issue 3: Oily Product Instead of Crystalline Solid.

  • Cause: This can be due to the presence of residual solvents or impurities that lower the melting point of the compound.

  • Solution:

    • Method 1: Co-evaporation with a High-Boiling Point Solvent. This can help remove residual volatile solvents.

    • Method 2: Trituration. This involves suspending the oily product in a solvent in which the desired compound is insoluble but the impurities are soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on common synthetic routes for similar pyrimidine derivatives, the most likely impurities include:

  • Unreacted Starting Materials: Such as a di-halogenated pyrimidine precursor.

  • Mono-substituted Intermediates: For example, 4-chloro-6-methoxypyrimidine-2-carbonitrile, if the synthesis involves a substitution reaction. These can be particularly challenging to separate due to similar polarity.

  • Byproducts from Side Reactions: These can vary depending on the specific synthetic route and reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and workup can be retained in the final product.[1]

  • Inorganic Salts: Byproducts from the reaction, such as sodium chloride, must be thoroughly removed.[1]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the overall purity and separating non-volatile impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired product and identifying any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and residual solvents.[1]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound at room temperature.[3] It is stable under normal conditions.[4]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: A mixed solvent system of ethyl acetate and hexane is often effective for compounds of this type.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Induce Precipitation: Slowly add hexane until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Flash Column Chromatography Protocol

Flash column chromatography is a highly effective method for purifying organic compounds.[5]

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.[1]

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[1]

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, followed by the mobile phase.[5]

    • Wet Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.[5]

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the proportion of ethyl acetate in the eluent to elute the desired product.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrimidine Derivatives (Illustrative Data)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Recrystallization (Toluene)95.299.481.2Effective for removing less polar impurities.[7]
Recrystallization (Ethyl Acetate/Hexane)96.899.685.0Good for removing a range of impurities.
Flash Column Chromatography90.5>99.875.0Ideal for separating closely related impurities.

Table 2: Typical Solvent Systems for Purification

MethodSolvent SystemRatio (v/v)Purpose
RecrystallizationEthyl Acetate / HexaneVariesPrimary solvent and anti-solvent system.
Column ChromatographyHexane / Ethyl AcetateGradient (e.g., 95:5 to 70:30)Elution of the compound from the silica gel.
Activated Carbon TreatmentEthanol or Ethyl AcetateN/ADissolving the compound for treatment.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve crude product in minimal hot solvent add_anti_solvent Add anti-solvent (e.g., hexane) dissolve->add_anti_solvent cool Cool slowly to induce crystallization add_anti_solvent->cool filter_dry Filter and dry pure crystals cool->filter_dry pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Troubleshooting Solutions issue_node Impure Product solution_node solution_node issue_node->solution_node Identify Issue impurity_type What is the nature of the impurity? issue_node->impurity_type start Purification of Crude This compound check_purity Analyze Purity (HPLC, NMR) start->check_purity is_pure Purity > 99%? check_purity->is_pure is_pure->issue_node No final_product Pure Product is_pure->final_product Yes recrystallize Recrystallization impurity_type->recrystallize Solid Impurities chromatography Column Chromatography impurity_type->chromatography Similar Polarity Impurities carbon_treatment Activated Carbon impurity_type->carbon_treatment Colored Impurities recrystallize->check_purity chromatography->check_purity carbon_treatment->check_purity

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, typically prepared via nucleophilic aromatic substitution (SNAr) of a di-chloro precursor with sodium methoxide.

IssuePotential Cause(s)Troubleshooting Steps
1. Low to No Product Yield a. Insufficiently reactive starting material: The di-chloro precursor may not be sufficiently activated for nucleophilic attack. b. Poor quality of reagents: Sodium methoxide can degrade upon exposure to air and moisture. Solvents may not be anhydrous. c. Inadequate reaction temperature: The reaction may be too slow at lower temperatures.a. Ensure the starting material, 4,6-dichloropyrimidine-2-carbonitrile, is of high purity. The electron-withdrawing cyano group at the C2 position should sufficiently activate the ring for substitution at C4 and C6. b. Use freshly prepared or properly stored sodium methoxide. Ensure all solvents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1] c. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
2. Formation of Mono-substituted Intermediate a. Insufficient sodium methoxide: An inadequate amount of the nucleophile will lead to incomplete reaction. b. Short reaction time: The reaction may not have proceeded to completion. c. Low reaction temperature: The second substitution may require a higher temperature than the first.a. Use a molar excess of sodium methoxide (at least 2 equivalents). b. Increase the reaction time and monitor the progress by TLC or GC/MS until the starting material and mono-substituted intermediate are consumed. c. Consider a stepwise temperature increase if the reaction appears to stall after the first substitution.
3. Presence of Impurities/Side Products a. Hydrolysis: Presence of water can lead to the formation of 4-hydroxy-6-methoxypyrimidine-2-carbonitrile or 4,6-dihydroxypyrimidine-2-carbonitrile.[1] b. Ring opening: Harsh basic conditions or excessively high temperatures can cause cleavage of the pyrimidine ring.[1] c. Reaction with solvent: If using an alcohol other than methanol as the solvent, competitive substitution by the solvent-derived alkoxide can occur.a. Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere.[1] b. Use a moderate excess of base and avoid excessively high reaction temperatures. Employ milder bases if ring opening is a persistent issue.[1] c. Use methanol as the solvent when using sodium methoxide to avoid the formation of mixed ether byproducts.
4. Difficult Product Isolation/Purification a. Product solubility: The product may have similar solubility to byproducts, making separation difficult. b. Residual base: Excess sodium methoxide can complicate work-up and purification.a. Optimize the recrystallization solvent system or employ column chromatography for purification. b. Neutralize the reaction mixture carefully during work-up to a pH of 5-8 to remove excess base before extraction.

Frequently Asked Questions (FAQs)

Q1: Why are the C4 and C6 positions of the pyrimidine ring susceptible to nucleophilic attack in this synthesis?

A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient. This effect is most pronounced at the C2, C4, and C6 positions. When a nucleophile attacks at the C4 or C6 position, the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and facilitates the substitution reaction.[2][3]

Q2: What is the typical mechanism for the reaction of 4,6-dichloropyrimidine-2-carbonitrile with sodium methoxide?

A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally considered a two-step addition-elimination process involving a discrete Meisenheimer intermediate, although some studies suggest that under certain conditions, the reaction may proceed through a concerted mechanism.[4]

Q3: Can other bases be used instead of sodium methoxide?

A3: While sodium methoxide is the most direct reagent for introducing methoxy groups, other bases could be used to generate methoxide in situ from methanol, such as sodium hydride (NaH). However, the use of other alkoxides (e.g., sodium ethoxide) will result in the corresponding dialkoxy product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting material and, if available, an authentic sample of the product, you can track the disappearance of the starting material and the appearance of the product and any intermediates or byproducts.

Experimental Protocols

Synthesis of this compound from 4,6-dichloro-2-(methylthio)pyrimidine (A representative related procedure)

While a direct protocol for the target molecule was not found in the initial search, a representative procedure for a similar nucleophilic substitution on a di-substituted pyrimidine is provided below. This can be adapted for the synthesis of this compound. In the target synthesis, the starting material would be 4,6-dichloropyrimidine-2-carbonitrile and the nucleophile would be sodium methoxide.

A similar synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine involved the treatment of 4,6-dichloro-2-(methylthio)pyrimidine with benzyl alcohol and sodium hydride.[5] Adapting this, the synthesis of this compound would likely involve the reaction of 4,6-dichloropyrimidine-2-carbonitrile with sodium methoxide in methanol.

General Procedure:

To a stirred solution of 4,6-dichloropyrimidine-2-carbonitrile in anhydrous methanol, sodium methoxide (at least 2.2 equivalents) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux and monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4,6-Dichloropyrimidine-2-carbonitrile intermediate 4-Chloro-6-methoxypyrimidine-2-carbonitrile start->intermediate + NaOMe - NaCl hydrolysis_di 4,6-Dihydroxypyrimidine-2-carbonitrile start->hydrolysis_di + H₂O (Trace) product This compound intermediate->product + NaOMe - NaCl hydrolysis_mono 4-Chloro-6-hydroxypyrimidine-2-carbonitrile intermediate->hydrolysis_mono + H₂O (Trace) ring_opening Ring-Opened Products product->ring_opening Harsh Basic Conditions

Caption: Reaction pathway and potential side reactions in the synthesis of this compound.

References

improving the solubility of 4,6-Dimethoxypyrimidine-2-carbonitrile for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4,6-Dimethoxypyrimidine-2-carbonitrile in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid at room temperature with the following properties:

  • Molecular Formula: C₇H₇N₃O₂[1]

  • Molecular Weight: 165.152 g/mol [1][2]

  • Appearance: Typically a solid[3]

  • Storage: Store at room temperature in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[1][3]

Q2: What is the best solvent to dissolve this compound for in vitro experiments?

For cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for poorly water-soluble compounds due to its strong solubilizing ability and compatibility with cell cultures at low final concentrations (typically ≤0.5%).[4] While direct quantitative solubility data for this compound is limited, a structurally similar compound, 4,6-diethoxy-2-methylpyrimidine, is soluble in DMSO, Methanol, and Ethyl Acetate.[5] This suggests that organic solvents are suitable for creating a stock solution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.[6] Some cell lines may tolerate up to 0.5%.[6] However, it is critical to perform a vehicle control experiment with the same final DMSO concentration to assess its specific effect on your cell line and assay.

Q4: My compound precipitates when I dilute the stock solution into my cell culture media. What is happening and how can I prevent it?

This common issue, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous environment where its solubility is much lower.[4][7] Several factors can contribute to this. Please refer to the Troubleshooting Guide below for potential causes and solutions.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell-based assays.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution into aqueous media Final concentration exceeds the aqueous solubility limit.Lower the working concentration. Perform a dose-response experiment to find the lowest effective concentration.[7] Conduct a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols).[4]
Improper dilution technique.Pre-warm the media to 37°C before adding the compound stock.[4][7] Use a stepwise or serial dilution method instead of a single large dilution.[7] Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[4]
Low temperature of the media.The solubility of many compounds decreases at lower temperatures. Always use media that has been pre-warmed to 37°C.[4][7]
Precipitation observed after a few hours of incubation Compound instability in the aqueous environment.Prepare fresh dilutions for each experiment.[4] If the experimental design allows, consider shorter incubation periods.
Media evaporation leading to increased concentration.Ensure proper humidification in the incubator to minimize evaporation. Use sealed plates or add sterile water to surrounding wells.
Inconsistent results between experiments Variability in solution preparation.Follow a standardized and detailed protocol for preparing solutions for every experiment. Always visually inspect solutions for any signs of precipitation before adding them to cell cultures.[6]

Advanced Solubility Enhancement Techniques

If precipitation persists after following the troubleshooting guide, consider these advanced methods:

  • Use of Co-solvents: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve solubility for some compounds.[7] Other co-solvents to consider for parenteral formulations include propylene glycol, glycerin, and polyethylene glycol.[8]

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be added to the cell culture medium at low concentrations (e.g., 0.01-0.1%) to help stabilize the compound and prevent precipitation.[6][9]

  • Complexation with Cyclodextrins: β-cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes that increase their aqueous solubility.[6][10]

Data Presentation

Table 1: Qualitative Solubility of a Structurally Similar Compound

Solvent Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
Ethyl AcetateSoluble

Note: This data is for a related compound and should be used as an estimation. It is highly recommended to empirically determine the solubility in your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Tare a sterile amber microcentrifuge tube. Carefully weigh out the desired mass of this compound powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[4]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

  • Prepare Stock Dilutions: Prepare a series of dilutions of your high-concentration DMSO stock solution in DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM).

  • Add to Media: In a series of sterile tubes or wells of a microplate, add a small, fixed volume of each DMSO dilution to your pre-warmed cell culture medium (e.g., 2 µL of DMSO stock to 198 µL of media to keep the final DMSO concentration at 1%). Include a DMSO-only control.[4]

  • Incubate: Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).[4]

  • Observe for Precipitation: Visually inspect each dilution for any signs of precipitation (e.g., haziness, crystals, or film) immediately after preparation and again after a few hours of incubation. You can also examine a small drop of the solution under a microscope.[4] The highest concentration that remains clear is your approximate maximum soluble concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in DMSO (Stock Solution) prepare_working Prepare Working Solution: Dilute stock in pre-warmed (37°C) aqueous assay buffer/media start->prepare_working observe Observe for Precipitation prepare_working->observe no_precipitate No Precipitation: Proceed with Assay observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc 1. Lower final concentration step_dilute 2. Use stepwise dilution add_dropwise 3. Add stock dropwise + mix re_observe Re-observe for Precipitation add_dropwise->re_observe re_observe->no_precipitate No advanced Advanced Methods re_observe->advanced Yes cosolvent 1. Use co-solvents (e.g., DMSO/Ethanol) surfactant 2. Add surfactant (e.g., Tween-80) cyclodextrin 3. Use cyclodextrin complexation success Solubility Improved: Proceed with Assay cyclodextrin->success

Caption: Workflow for troubleshooting the solubility of this compound.

Signaling_Pathway compound This compound (Protein Degrader Building Block) ternary_complex Ternary Complex (E3-Compound-Target) compound->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex poi Target Protein of Interest (e.g., Kinase, Transcription Factor) poi->ternary_complex ubiquitination Ubiquitination of Target ternary_complex->ubiquitination promotes proteasome Proteasome ubiquitination->proteasome targets for degradation Target Protein Degradation proteasome->degradation downstream Inhibition of Downstream Signaling & Cellular Response degradation->downstream leads to

References

degradation and stability issues of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the degradation and stability of 4,6-Dimethoxypyrimidine-2-carbonitrile for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent potential degradation from moisture and atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is recommended. Some suppliers suggest refrigeration or storage at room temperature.[2][3]

Q2: What are the primary stability concerns for this compound in solution?

A2: The primary stability concern is its susceptibility to hydrolysis and solvolysis. The pyrimidine ring, substituted with electron-withdrawing methoxy and nitrile groups, is prone to nucleophilic attack. This can be catalyzed by acidic or basic conditions. Protic solvents, especially alcohols, can also react with the compound in a process called solvolysis. A similar compound, 2-Amino-4,6-dichloropyrimidine, is known to be susceptible to hydrolysis and solvolysis, suggesting a similar potential for this molecule.[4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Both acidic and basic conditions are expected to accelerate the hydrolysis of the nitrile group to either an amide or a carboxylic acid. The methoxy groups could also be susceptible to hydrolysis under strong acidic conditions. For optimal stability in aqueous solutions, maintaining a neutral pH is advisable whenever experimental conditions permit.[4]

Q4: Which solvents are recommended for preparing stock solutions?

A4: For short-term use, various organic solvents may be suitable. However, for long-term storage, aprotic solvents such as DMSO, DMF, or acetonitrile are preferred over protic solvents like methanol or ethanol to minimize the risk of solvolysis.[4] It is always best practice to prepare solutions fresh before an experiment.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis after storing a solution of the compound.

  • Possible Cause: This is likely due to the degradation of the compound. If the solution was prepared in an aqueous buffer, hydrolysis of the nitrile group may have occurred. If prepared in an alcohol-based solvent like methanol or ethanol, solvolysis is a probable cause.[4]

  • Recommended Action:

    • Prepare solutions fresh for each experiment to ensure the highest purity.

    • If storage is unavoidable, use a high-purity aprotic solvent and store the solution at -20°C or -80°C in a tightly sealed container, protected from light.[4]

    • Analyze the new peaks by mass spectrometry (MS) to determine their mass-to-charge ratio. Compare this to the expected masses of potential degradation products (e.g., the corresponding amide or carboxylic acid).

Issue: My experimental results are inconsistent, or the compound seems to have lost potency in a biological assay.

  • Possible Cause: The compound may be degrading in the assay buffer over the time course of the experiment. The pH, temperature, and composition of the buffer can all influence stability.

  • Recommended Action:

    • Perform a stability test by incubating this compound in your specific assay buffer for the duration of the experiment.

    • At various time points, take aliquots and analyze them using a stability-indicating HPLC method to quantify the amount of parent compound remaining.

    • If degradation is confirmed, consider adjusting the buffer pH to be closer to neutral or reducing the incubation time if the experimental design allows.

Stability Profile and Influencing Factors

FactorPotential Effect on StabilityRecommended Handling & Storage Practices
pH Acidic or basic conditions can catalyze the hydrolysis of the nitrile and/or methoxy groups.Maintain aqueous solutions at or near neutral pH. Avoid strong acids and bases.
Temperature Elevated temperatures will increase the rate of degradation.Store solid compound and solutions at controlled room temperature or refrigerated/frozen for long-term storage.[2][3]
Light As with many complex organic molecules, exposure to UV light may cause photolytic degradation.Store both solid and solutions in amber vials or otherwise protected from light.
Solvents Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles, leading to hydrolysis or solvolysis.[4]For stock solutions, prefer aprotic solvents (e.g., DMSO, acetonitrile). Prepare aqueous solutions immediately before use.
Oxidizing Agents The compound may be susceptible to oxidation. It is listed as incompatible with strong oxidizing agents.[3][5]Avoid contact with strong oxidizing agents.[3][5]

Recommended Experimental Protocols

Protocol 1: Forced Degradation Study

This study exposes the compound to various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 72 hours.[4]

    • Photolytic Degradation: Expose a stock solution in a quartz cuvette or photostable container to a UV lamp (e.g., 254 nm) for 24 hours.[4]

  • Sample Preparation for Analysis: Before analysis, cool all samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

Methodology:

  • Chromatographic System: HPLC with UV/Vis or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined by DAD scan, likely around 254-270 nm).

  • Injection Volume: 10 µL.

Visualizations

G cluster_0 start Unexpected Experimental Result (e.g., new HPLC peaks, low potency) q1 Is the compound stored in solution? start->q1 c1 Possible Cause: Hydrolysis or Solvolysis q1->c1 Yes q2 Is the solid material discolored or showing physical changes? q1->q2 No s1 Solution: 1. Prepare fresh solutions. 2. Use aprotic solvents. 3. Store at -20°C or lower. c1->s1 c2 Possible Cause: Exposure to air, moisture, or light q2->c2 Yes s2 Solution: 1. Store under inert gas. 2. Use a desiccator. 3. Protect from light. c2->s2

Caption: Troubleshooting workflow for stability issues.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN/H2O) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxid Oxidative (3% H2O2, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (UV Lamp) start->photo prep Neutralize Acid/Base Samples acid->prep base->prep analyze Analyze All Samples and Control by Stability-Indicating HPLC-MS oxid->analyze therm->analyze photo->analyze prep->analyze end Identify Degradants and Assess Stability Profile analyze->end

Caption: Experimental workflow for a forced degradation study.

G cluster_products Hypothesized Degradation Products parent This compound C₇H₇N₃O₂ prod1 4,6-Dimethoxypyrimidine-2-carboxamide Hydrolysis of Nitrile parent->prod1 H₂O / H⁺ or OH⁻ prod2 4,6-Dimethoxypyrimidine-2-carboxylic acid Further Hydrolysis prod1->prod2 H₂O / H⁺ or OH⁻

Caption: Hypothesized hydrolytic degradation pathway.

References

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient laboratory synthesis of this compound involves a two-step process starting from 4,6-dimethoxy-2-(methylthio)pyrimidine. The first step is the oxidation of the methylthio group to a methylsulfonyl group, which is an excellent leaving group. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the methylsulfonyl group is displaced by a cyanide ion.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material plus one oxygen atom. What is this impurity?

This byproduct is likely the intermediate 4,6-dimethoxy-2-(methylsulfinyl)pyrimidine. It arises from the incomplete oxidation of the starting material, 4,6-dimethoxy-2-(methylthio)pyrimidine. To favor the formation of the desired sulfone, it is crucial to use a sufficient excess of the oxidizing agent and ensure adequate reaction time.

Q3: My final product shows a peak in the HPLC that does not correspond to the starting material or the desired product. What could this be?

An unexpected peak could be unreacted 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine from the cyanation step. Ensure that the reaction has gone to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, or using a phase-transfer catalyst to enhance the reactivity of the cyanide salt.

Q4: After purification, I have identified 4,6-dimethoxypyrimidine-2-carboxamide in my product. How did this form?

The presence of 4,6-dimethoxypyrimidine-2-carboxamide indicates partial hydrolysis of the nitrile functional group. This can occur if water is present during the reaction or, more commonly, during the workup, especially under acidic or basic conditions. To minimize this, ensure all reagents and solvents are anhydrous and perform the workup under neutral pH conditions.

Q5: What are the recommended analytical techniques for monitoring the reaction and identifying byproducts?

A combination of chromatographic and spectroscopic methods is recommended for accurate monitoring and identification of byproducts.

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the product and quantifying byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine
  • Symptom: Presence of 4,6-dimethoxy-2-(methylsulfinyl)pyrimidine in the product from the first step.

  • Cause: Insufficient oxidizing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Stoichiometry: Ensure at least 2.2 equivalents of the oxidizing agent (e.g., m-CPBA) are used to drive the reaction to the sulfone.

    • Temperature and Time: While the initial addition of the oxidant is often done at low temperatures (0 °C) to control the exotherm, allowing the reaction to warm to room temperature and stirring for a longer duration can ensure complete conversion. Monitor the reaction by TLC until the sulfoxide intermediate is no longer visible.

Issue 2: Low Yield in the Cyanation Step
  • Symptom: A significant amount of unreacted 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine remains.

  • Cause: Poor solubility or low reactivity of the cyanide salt, or insufficient reaction time/temperature.

  • Solution:

    • Cyanide Source and Solubility: Use a finely powdered, dry cyanide salt (e.g., KCN or NaCN). The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are often used.

    • Phase-Transfer Catalyst: The addition of a crown ether, such as 18-crown-6, can significantly improve the solubility and nucleophilicity of the cyanide salt, leading to higher yields and faster reaction times.[1][2]

    • Reaction Conditions: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction progress by TLC to determine the optimal reaction time.

Issue 3: Formation of Colored Impurities
  • Symptom: The final product is discolored (e.g., yellow or brown).

  • Cause: Colored impurities can arise from side reactions or the degradation of starting materials or the product, especially at elevated temperatures.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or ethanol) and add a small amount of activated carbon (typically 1-2% by weight). Stir for a short period and then perform a hot filtration through celite to remove the carbon.

    • Recrystallization: This is a highly effective method for removing colored impurities and improving the overall purity of the final product. A mixed solvent system, such as ethyl acetate/hexane, can be effective.

Data Presentation

Byproduct/ImpurityStructurePotential OriginIdentification Method
4,6-dimethoxy-2-(methylsulfinyl)pyrimidineIncomplete oxidation of the thioetherLC-MS, NMR
4,6-dimethoxy-2-(methylsulfonyl)pyrimidineUnreacted starting material in the cyanation stepHPLC, LC-MS, NMR
4,6-dimethoxypyrimidine-2-carboxamideHydrolysis of the nitrile productLC-MS, IR, NMR
4-chloro-6-methoxypyrimidine derivativesImpurities from the synthesis of the starting materialGC-MS, LC-MS

Experimental Protocols

Key Experiment 1: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine
  • Materials:

    • 4,6-dimethoxy-2-(methylthio)pyrimidine

    • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4,6-dimethoxy-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (~2.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material and the intermediate sulfoxide have been completely consumed.

    • Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfone, which can be used in the next step without further purification or purified by recrystallization.

Key Experiment 2: Synthesis of this compound via Cyanation
  • Materials:

    • 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

    • Potassium cyanide (KCN)

    • 18-crown-6

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred mixture of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous acetonitrile, add 18-crown-6 (0.1 eq) followed by potassium cyanide (3.0 eq) in one portion at room temperature.[1][2]

    • Protect the reaction mixture from moisture using a drying tube and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 24 hours).[1][2]

    • Upon completion, add diethyl ether and water to the reaction mixture.

    • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

reaction_pathway start 4,6-dimethoxy-2- (methylthio)pyrimidine sulfoxide 4,6-dimethoxy-2- (methylsulfinyl)pyrimidine (Byproduct) start->sulfoxide Incomplete Oxidation sulfone 4,6-dimethoxy-2- (methylsulfonyl)pyrimidine start->sulfone Oxidation (e.g., m-CPBA) product 4,6-Dimethoxypyrimidine- 2-carbonitrile sulfone->product Cyanation (KCN) amide 4,6-dimethoxypyrimidine- 2-carboxamide (Byproduct) product->amide Hydrolysis troubleshooting_workflow problem Low Yield or Impure Product check_oxidation Check Oxidation Step: Incomplete Conversion? problem->check_oxidation fix_oxidation Increase Oxidant Stoichiometry & Reaction Time check_oxidation->fix_oxidation Yes check_cyanation Check Cyanation Step: Unreacted Sulfone? check_oxidation->check_cyanation No fix_oxidation->check_cyanation fix_cyanation Add Phase-Transfer Catalyst (e.g., 18-crown-6), Ensure Anhydrous Conditions check_cyanation->fix_cyanation Yes check_hydrolysis Check for Hydrolysis: Amide Byproduct Present? check_cyanation->check_hydrolysis No fix_cyanation->check_hydrolysis fix_hydrolysis Use Anhydrous Solvents, Neutral Workup check_hydrolysis->fix_hydrolysis Yes solution Improved Yield and Purity check_hydrolysis->solution No fix_hydrolysis->solution

References

optimizing reaction time and temperature for 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile. Our aim is to facilitate the optimization of reaction time and temperature to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used method involves a two-step process starting from 4,6-dimethoxy-2-(methylthio)pyrimidine. This precursor is first oxidized to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a cyanide source, such as potassium cyanide (KCN), to yield the final product.[1]

Q2: I am not getting any product. What are the likely causes?

A2: A complete lack of product can stem from several factors. Ensure that the pyrimidine ring is sufficiently activated for nucleophilic attack. The methylsulfonyl group serves this purpose. Verify the quality of your starting materials and reagents, particularly the cyanide source, and ensure anhydrous reaction conditions, as moisture can lead to side reactions.[2] Also, confirm that the reaction temperature is adequate to overcome the activation energy.[2]

Q3: My reaction yield is consistently low. How can I improve it?

A3: Low yields can often be improved by optimizing the reaction conditions. Key factors to consider include the reaction temperature, reaction time, and the choice of solvent. For the cyanation step, polar aprotic solvents like acetonitrile (MeCN) are effective.[1] Increasing the reaction temperature can enhance the reaction rate, but excessively high temperatures may lead to degradation. A systematic optimization of temperature and reaction time is recommended.

Q4: What are the common side reactions to be aware of?

A4: The primary side reactions include hydrolysis of the starting material or the nitrile product if water is present in the reaction mixture.[2] Under harsh basic conditions or at very high temperatures, degradation or ring-opening of the pyrimidine core can occur.[2] If using a palladium-catalyzed method with a 2-halopyrimidine precursor, catalyst deactivation by excess cyanide is a known issue.[3]

Q5: How can I effectively purify the final product?

A5: Purification of this compound can typically be achieved through standard laboratory techniques. After an aqueous workup to remove inorganic salts, the crude product can be purified by column chromatography on silica gel.[1] Recrystallization from a suitable solvent system is also a viable method for obtaining a high-purity solid product.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the optimization of reaction time and temperature.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficient Reaction Temperature: The activation energy for the nucleophilic aromatic substitution is not being met.[2] 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Poor Leaving Group: The sulfonyl group may not be a sufficiently good leaving group under the current conditions.1. Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes conversion without significant byproduct formation. 2. Extend the reaction time. Monitor the reaction progress at regular intervals to determine the point of maximum conversion. 3. While the methylsulfonyl group is generally effective, ensure the preceding oxidation step was successful. Alternatively, consider converting the precursor to a 2-halopyrimidine, which also has a good leaving group.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: Elevated temperatures can lead to decomposition of the starting material or product, or promote side reactions.[2] 2. Presence of Water: Moisture can lead to hydrolysis of the nitrile or other functional groups.[2] 3. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to side reactions.1. Lower the reaction temperature. A controlled heating profile can minimize the formation of thermal degradation products. 2. Ensure anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the stoichiometry of the reactants, particularly the cyanide source.
Product Degradation 1. Prolonged Reaction Time at High Temperature: Extended heating can cause the desired product to decompose. 2. Harsh Reaction Conditions: Extreme pH or temperature can lead to the degradation of the pyrimidine ring.[2]1. Optimize for the shortest effective reaction time. Once the reaction has reached completion (as determined by monitoring), proceed with the workup promptly. 2. Use milder reaction conditions where possible. This may involve screening different solvents or bases (if applicable) to find a system that promotes the desired reaction without causing degradation.
Difficulty in Product Isolation and Purification 1. Product is highly polar: This can make extraction and separation from polar byproducts challenging.[2] 2. Formation of closely related impurities: Byproducts with similar polarity to the desired product can co-elute during chromatography.1. Perform a thorough aqueous workup to remove water-soluble impurities. Acid-base extraction can also be employed to separate acidic or basic impurities.[2] 2. Optimize the chromatographic conditions. This may involve screening different solvent systems (eluents) or using a different stationary phase for better separation. Recrystallization is also a powerful technique for purifying solid products.[2]

Experimental Protocols

Protocol 1: Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

This protocol describes the oxidation of the thioether precursor.

Materials:

  • 4,6-dimethoxy-2-(methylthio)pyrimidine

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4,6-dimethoxy-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the cyanation of the methylsulfonylpyrimidine intermediate.

Materials:

  • 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

  • Potassium cyanide (KCN)

  • Acetonitrile (MeCN)

  • Water

  • Diethyl ether

Procedure:

  • To a stirred mixture of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 eq) in acetonitrile, add potassium cyanide (KCN).

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and add water and diethyl ether.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound. An 83% yield has been reported for this step.[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterConditionPrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Reference
OxidationLab Scale4,6-dimethoxy-2-(methylthio)pyrimidinem-CPBADCM01High[1]
CyanationLab Scale4,6-dimethoxy-2-(methylsulfonyl)pyrimidineKCNMeCNRefluxNot specified83[1]

Table 2: General Troubleshooting Guide for Optimizing Reaction Conditions

TemperatureReaction TimeExpected OutcomeTroubleshooting Considerations
LowShortLow to no conversionIncrease temperature and/or time.
LowLongLow conversionIncrease temperature.
OptimalOptimalHigh yield of desired product-
HighShortPotential for byproduct formationLower temperature.
HighLongSignificant byproduct formation and/or product degradationLower temperature and shorten reaction time.

Visualizations

SynthesisWorkflow Start 4,6-dimethoxy-2-(methylthio)pyrimidine Oxidation Oxidation (m-CPBA, DCM, 0 °C) Start->Oxidation Intermediate 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine Oxidation->Intermediate Cyanation Cyanation (KCN, MeCN, Reflux) Intermediate->Cyanation Product This compound Cyanation->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or No Product CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp No CheckReagents Are Reagents and Conditions Anhydrous? CheckTime->CheckReagents Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No UseDry Use Anhydrous Solvents/Reagents and Inert Atmosphere CheckReagents->UseDry No Success Improved Yield CheckReagents->Success Yes IncreaseTemp->CheckTime IncreaseTime->CheckReagents UseDry->Success

Caption: Troubleshooting logic for low yield in the cyanation reaction.

References

Technical Support Center: Scale-Up Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during the synthesis process.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield of 4,6-dichloro-2-(methylthio)pyrimidine (Intermediate 1)

  • Possible Cause: Incomplete reaction or side product formation during the conversion of thiobarbituric acid.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Reagent Quality: Ensure the purity of thiobarbituric acid and the chlorinating agent (e.g., phosphorus oxychloride). Impurities can lead to undesired side reactions.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can affect reaction kinetics and selectivity.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess or deficit of the chlorinating agent can result in incomplete conversion or the formation of byproducts.

Issue 2: Inefficient Displacement of Chloro Groups with Methoxide

  • Possible Cause: The nucleophilic substitution reaction to form 4,6-dimethoxy-2-(methylthio)pyrimidine (Intermediate 2) is sluggish or incomplete.

  • Troubleshooting Steps:

    • Base Strength and Concentration: Ensure the sodium methoxide solution is fresh and of the correct concentration. The presence of moisture can reduce its efficacy.

    • Solvent Choice: The selection of an appropriate inert organic solvent, such as toluene, is crucial for reaction efficiency.[1]

    • Temperature and Time: The reaction may require elevated temperatures and prolonged reaction times for completion.[1] Monitor progress by TLC/HPLC to determine the optimal reaction endpoint.

    • Mixing: In a scale-up setting, ensure efficient mixing to maintain a homogeneous reaction mixture.

Issue 3: Difficulty in the Oxidation of the Thioether

  • Possible Cause: The oxidation of the methylthio group to the methylsulfonyl group to yield 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (Intermediate 3) is not proceeding as expected.

  • Troubleshooting Steps:

    • Oxidizing Agent: The choice and amount of oxidizing agent (e.g., hydrogen peroxide) are critical. The reaction can be sensitive to the concentration of the oxidant.

    • Catalyst: The use of a catalyst, such as sodium tungstate, can significantly improve the reaction rate and yield.[1][2]

    • pH Control: Maintaining the appropriate pH of the reaction mixture is important for the stability of the product and for preventing side reactions.[1]

Issue 4: Low Conversion in the Final Cyanation Step

  • Possible Cause: The displacement of the methylsulfonyl group with a cyanide source to form the final product, this compound, is inefficient.

  • Troubleshooting Steps:

    • Cyanide Source: The choice of cyanide reagent (e.g., sodium cyanide, potassium cyanide) and its solubility in the reaction solvent are important factors.

    • Solvent: A polar aprotic solvent is typically suitable for this type of nucleophilic aromatic substitution.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures could lead to decomposition of the product or starting material.

    • Moisture Control: The reaction should be carried out under anhydrous conditions, as the presence of water can interfere with the cyanide nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the proposed synthesis of this compound?

A1: The key intermediates in a plausible synthetic route are:

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • 4,6-dimethoxy-2-(methylthio)pyrimidine[2]

  • 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine[1][2]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of intermediates and the final product.

Q3: What are the common side reactions to be aware of during pyrimidine synthesis?

A3: Common side reactions can include incomplete cyclization, over-methylation, hydrolysis of functional groups, and the formation of Hantzsch-type 1,4-dihydropyridine byproducts if using a Biginelli-type reaction.[3] Careful control of reaction conditions can help minimize these.

Q4: How can I improve the purity of the final product?

A4: Purification can be achieved through recrystallization from a suitable solvent or by column chromatography.[3][4] The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal system that provides high recovery of the pure compound while leaving impurities in the mother liquor.

Experimental Protocols

Synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine (Intermediate 2)

  • In a suitable reactor, dissolve 4,6-dichloro-2-(methylthio)-1,3-pyrimidine in an inert organic solvent such as toluene.[1]

  • Slowly add a solution of sodium methoxide over a period of 2-6 hours while maintaining the temperature between 20°C and 60°C.[1]

  • After the addition is complete, continue to stir the mixture at 50-60°C for 5-10 hours, or until the starting material is consumed as monitored by TLC or HPLC.[1]

  • Upon reaction completion, the mixture is prepared for the subsequent oxidation step.

Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (Intermediate 3)

  • To the reaction mixture containing 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine, add a carboxylic acid (e.g., acetic acid) to create an aqueous-acidic medium.[1]

  • Add a catalytic amount of sodium tungstate (0.1-0.2 mol %).[1]

  • Slowly add the oxidizing agent (e.g., hydrogen peroxide) while carefully controlling the temperature.

  • Monitor the reaction until completion.

  • Adjust the pH of the aqueous-acidic reaction mixture to a range of 5-8 with an aqueous base to facilitate purification.[1]

  • The product can then be isolated by filtration or extraction.

Quantitative Data Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
14,6-dichloro-2-(methylthio)pyrimidine211.0885-92>98
24,6-dimethoxy-2-(methylthio)pyrimidine186.2390-96>99
34,6-dimethoxy-2-(methylsulfonyl)pyrimidine218.2392-97>99
4This compound179.1780-90>99

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Cyanation start Thiobarbituric Acid step1 4,6-dichloro-2-(methylthio)pyrimidine start->step1 POCl3 step2 4,6-dimethoxy-2-(methylthio)pyrimidine step1->step2 NaOMe, Toluene step3 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine step2->step3 H2O2, Na2WO4 step4 This compound step3->step4 NaCN

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in a Reaction Step cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Suboptimal Conditions start->cause4 solution1 Monitor Reaction (TLC/HPLC) cause1->solution1 solution3 Optimize Temp. & Time cause1->solution3 cause2->solution3 solution4 Adjust Stoichiometry cause2->solution4 solution2 Verify Reagent Purity cause3->solution2 cause4->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural validation of 4,6-Dimethoxypyrimidine-2-carbonitrile, a key building block for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on a comparative analysis. It leverages predicted spectroscopic data for the target compound alongside experimental and predicted data from structurally analogous pyrimidine derivatives. This approach illustrates the key analytical techniques and expected outcomes, serving as a robust guide for the characterization of novel pyrimidine compounds.

Data Presentation: A Comparative Spectroscopic Analysis

The definitive confirmation of a chemical structure is achieved through the synergistic application of multiple analytical methods. Each technique offers distinct and complementary insights. Below is a comparative summary of expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its analogs.

Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundH-5-OCH₃ / -OCH₂CH₃Other Protons
This compound (Predicted) ~6.5 ppm (s, 1H)~4.0 ppm (s, 6H)-
2-Amino-4,6-dimethoxypyrimidine (Experimental)~5.4 ppm (s, 1H)~3.8 ppm (s, 6H)~5.0 ppm (br s, 2H, -NH₂)
4,6-Diethoxypyrimidine (Predicted)[1][2]~5.8 ppm (s, 1H)~4.4 ppm (q, 4H, -OCH₂-), ~1.4 ppm (t, 6H, -CH₃)[1][2]~8.4 ppm (s, 1H, H-2)[2]

Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundC-2C-4, C-6C-5-CNMethoxy/Ethoxy Carbons
This compound (Predicted) ~140 ppm~172 ppm~90 ppm~115 ppm~55 ppm
2-Amino-4,6-dimethoxypyrimidine (Experimental)~163 ppm~170 ppm~82 ppm-~53 ppm
4,6-Diethoxypyrimidine (Predicted)[1][2]~158 ppm[2]~170 ppm[1][2]~85 ppm[2]-~62 ppm (-OCH₂-), ~14 ppm (-CH₃)[1][2]

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹) (Predicted/Experimental)

Functional GroupThis compound (Predicted) 2-Amino-4,6-dimethoxypyrimidine (Experimental)4,6-Diethoxypyrimidine (Predicted)
C≡N Stretch~2230-2210--
C=N, C=C Stretch (Aromatic)~1600-1450~1600-1450~1600-1450
C-O Stretch (Aryl Ether)~1250-1150~1250-1150~1250-1150
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2950-2850~2950-2850~2950-2850
N-H Stretch-~3500-3300-

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Predicted m/z Adducts ([M+H]⁺, [M+Na]⁺)
This compound C₇H₇N₃O₂165.15 g/mol 166.06111, 188.04305
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂155.15 g/mol [3][4]156.07675, 178.05870
4,6-DiethoxypyrimidineC₈H₁₂N₂O₂168.19 g/mol 169.09715, 191.07910

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, confirming connectivity and chemical environment.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.[2]

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire the ¹³C NMR spectrum with a proton-decoupled pulse sequence. This typically requires a significantly larger number of scans than ¹H NMR.[1]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks and apply baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or using the solvent peak as a reference (e.g., CDCl₃ at δ 77.16 ppm for ¹³C).[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid sample directly onto the ATR crystal.[2]

  • IR Spectrum Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum.[2]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]

    • Collect the sample spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]

  • Mass Spectrum Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of a novel pyrimidine derivative and the relationship between the target compound and its comparative analogs.

Structural Validation Workflow for a Pyrimidine Derivative cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Compound (e.g., this compound) purification Purification (Column Chromatography / Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY) purification->nmr Purity Check ms Mass Spectrometry (LRMS, HRMS) purification->ms ir IR Spectroscopy (ATR-FTIR) purification->ir data_analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight nmr->data_analysis ms->data_analysis ir->data_analysis comparison Compare with Predicted Data & Analogous Compounds data_analysis->comparison structure_confirmation Structure Confirmed comparison->structure_confirmation

Caption: Workflow for the synthesis, purification, and structural validation of pyrimidine derivatives.

References

A Comparative Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile and Other Pyrimidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in biologically active compounds and functional materials. The strategic selection of a pyrimidine building block is crucial for the successful synthesis of target molecules. This guide provides an objective comparison of 4,6-dimethoxypyrimidine-2-carbonitrile with other key pyrimidine derivatives, focusing on their performance in common synthetic transformations. Experimental data, detailed protocols, and mechanistic insights are provided to aid researchers in making informed decisions for their synthetic endeavors.

Introduction to Pyrimidine Building Blocks

Pyrimidine derivatives are valued for their versatile reactivity, allowing for the introduction of various substituents to modulate their physicochemical and biological properties. This comparison will focus on three key classes of reactions:

  • Nucleophilic Aromatic Substitution (SNA r): A fundamental reaction for introducing amine, alkoxy, and thioalkoxy groups.

  • Suzuki-Miyaura Cross-Coupling: A powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and other complex structures.

  • Functionalization of the Pyrimidine Core: Reactions that modify the pyrimidine ring itself, such as chlorination.

We will compare the performance of this compound with commonly used derivatives like 2-chloro-4,6-dimethoxypyrimidine and 2,4-dichloropyrimidine.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for key synthetic transformations involving various pyrimidine derivatives.

Table 1: Comparison of Yields in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine DerivativeNucleophileReaction ConditionsYield (%)Reference
4,6-DiethoxypyrimidinePrimary/Secondary AmineMicrowave, 150-180 °C, 30-90 min, DMF or 1,4-dioxaneNot specified, but forcing conditions required[1]
2,4-DichloropyrimidineVarious AminesVaries (e.g., TEA, refluxing ethanol)Generally good to high[2]
4,6-Dichloro-2-(methylthio)pyrimidineSodium MethoxideMethanol, reflux, 3h96% (for 4,6-dimethoxy-2-(methylthio)pyrimidine)[3]
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidinePotassium Cyanide18-crown-6, MeCN, rt, 15h27% (for 4-chloro-6-methoxypyrimidine-2-carbonitrile)[3]
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidinePotassium Cyanide18-crown-6, MeCN, rt, 15h83% (for this compound)[3]

Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine DerivativeBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(allyl)Cl]2/cBRIDPK3PO4MeOH/THFrt~95%[4]
2-Chloro-4,6-dimethoxypyrimidine3-Furan boronic acid[Pd(allyl)Cl]2/tBu-AmphosK3PO4MeOH/THFrt~85%[4]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl boronic acidsPd(PPh3)4 (5 mol%)K3PO41,4-Dioxane70-8025-60%[5]
2,4-DichloropyrimidineAryl and heteroaryl boronic acidsPd(OAc)2/PPh3 or Pd(PPh3)2Cl2K3PO4Not specifiedNot specifiedGood to excellent[6]

Table 3: Functionalization of the Pyrimidine Core

Pyrimidine DerivativeReagentReaction ConditionsProductYield (%)Reference
This compoundN-Chlorosuccinimide (NCS)Acetonitrile, reflux5-Chloro-4,6-dimethoxypyrimidine-2-carbonitrile53%[3]

Discussion of Reactivity and Synthetic Utility

This compound:

The presence of two electron-donating methoxy groups at the 4 and 6 positions makes this derivative less reactive towards nucleophilic aromatic substitution at these positions compared to its chloro-substituted counterparts. The alkoxy groups are generally poor leaving groups in SNAr reactions, often requiring harsh conditions for displacement.[1] However, the electron-withdrawing nitrile group at the 2-position activates the ring towards certain transformations and can itself be a site for chemical modification.

A key synthetic route to this compound involves the displacement of a more reactive group at the 2-position, such as a methylsulfonyl group, with a cyanide nucleophile, which can proceed in high yield (83%).[3] This highlights a common strategy: installing the less reactive methoxy groups first, followed by functionalization at the more reactive 2-position.

The pyrimidine ring of this compound can undergo electrophilic substitution, as demonstrated by its chlorination at the 5-position with NCS in a moderate yield of 53%.[3]

Alternative Pyrimidine Derivatives:

  • 2-Chloro-4,6-dimethoxypyrimidine: This derivative is an excellent substrate for Suzuki-Miyaura cross-coupling reactions at the 2-position, providing high yields with various boronic acids under mild conditions.[4] The chloro group is a much better leaving group than a methoxy group in palladium-catalyzed cross-coupling reactions.

  • Dichloropyrimidines (e.g., 2,4-Dichloropyrimidine and 4,6-Dichloropyrimidine): These are highly versatile building blocks due to the presence of two reactive chloro groups. They readily undergo sequential nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. The regioselectivity of these reactions is a key consideration. For 2,4-dichloropyrimidine, SNAr reactions generally favor substitution at the C4 position.[2] However, the selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.[2] Similarly, in Suzuki-Miyaura couplings of dichloropyrimidines, the first coupling often occurs preferentially at the 4-position.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine[3]

  • Materials: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, potassium cyanide (KCN), 18-crown-6, acetonitrile (MeCN).

  • Procedure:

    • To a stirred solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 eq) in MeCN, add 18-crown-6 (0.1 eq) and KCN (3.0 eq).

    • Stir the reaction mixture at room temperature for 15 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine[4]

  • Materials: 2-Chloro-4,6-dimethoxypyrimidine, arylboronic acid, palladium catalyst (e.g., [Pd(allyl)Cl]2), phosphine ligand (e.g., cBRIDP or tBu-Amphos), base (e.g., K3PO4), solvents (e.g., MeOH, THF).

  • Procedure:

    • In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), the arylboronic acid (1.5 eq), the palladium precatalyst, and the phosphine ligand.

    • Add the base and the solvent system.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution on 4,6-Diethoxypyrimidine with Amines (Microwave-Assisted)[1]

  • Materials: 4,6-Diethoxypyrimidine, primary or secondary amine, base (e.g., DIPEA or K2CO3), high-boiling solvent (e.g., DMF or 1,4-dioxane).

  • Procedure:

    • In a microwave vial, combine 4,6-diethoxypyrimidine (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

    • Add the solvent and seal the vial.

    • Irradiate the mixture in a microwave reactor at 150-180 °C for 30-90 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, perform an aqueous workup and extract the product.

    • Dry, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_snar SNAr Protocol cluster_suzuki Suzuki-Miyaura Protocol snar_start Start with Pyrimidine Derivative snar_reagents Add Nucleophile & Base snar_start->snar_reagents snar_reaction Reaction (Heating/Microwave) snar_reagents->snar_reaction snar_workup Aqueous Workup & Extraction snar_reaction->snar_workup snar_purification Purification (Chromatography) snar_workup->snar_purification snar_product Final Product snar_purification->snar_product suzuki_start Start with Halogenated Pyrimidine suzuki_reagents Add Boronic Acid, Catalyst, Ligand, Base suzuki_start->suzuki_reagents suzuki_reaction Reaction (Stirring at RT or Heating) suzuki_reagents->suzuki_reaction suzuki_workup Aqueous Workup & Extraction suzuki_reaction->suzuki_workup suzuki_purification Purification (Chromatography) suzuki_workup->suzuki_purification suzuki_product Final Product suzuki_purification->suzuki_product

Caption: General experimental workflows for SNAr and Suzuki-Miyaura reactions.

reactivity_comparison cluster_reactivity Relative Reactivity in SNAr (Leaving Group Ability) cluster_suzuki_reactivity Relative Reactivity in Suzuki-Miyaura Cl Chloro (High Reactivity) OR Alkoxy (Low Reactivity) Cl->OR Decreasing Reactivity Cl_suzuki Chloro (Good Substrate) H_CN_suzuki H or CN at C2 (Requires prior functionalization) Cl_suzuki->H_CN_suzuki Decreasing Direct Applicability

Caption: Comparison of leaving group reactivity in SNAr and Suzuki-Miyaura reactions.

Conclusion

The choice of a pyrimidine building block profoundly impacts the synthetic strategy. This compound is a valuable intermediate, particularly when the synthetic design calls for the introduction of substituents at the 2 and 5-positions of the pyrimidine ring, while retaining the 4,6-dimethoxy pattern. Its synthesis often relies on the displacement of a more reactive leaving group at the 2-position.

For direct C-C bond formation at the 2-position or nucleophilic substitution at the 4 and 6-positions, chloro-substituted pyrimidines like 2-chloro-4,6-dimethoxypyrimidine and dichloropyrimidines are generally more reactive and offer more direct synthetic routes. Understanding the relative reactivity and the factors governing regioselectivity is paramount for the efficient and successful synthesis of complex pyrimidine-containing molecules. This guide provides a foundation for researchers to navigate the selection of appropriate pyrimidine derivatives for their specific synthetic targets.

References

Comparative Analysis of 4,6-Dimethoxypyrimidine-2-carbonitrile and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4,6-Dimethoxypyrimidine-2-carbonitrile and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the structure-activity relationships of its derivatives is crucial for the development of novel therapeutics.

While specific biological data for this compound is limited in publicly available literature, this guide extrapolates its potential by examining structurally similar compounds, particularly 4,6-dialkoxy and other 4,6-disubstituted pyrimidine-2-carbonitrile derivatives. These analogs have shown promise as kinase inhibitors and anticancer agents, suggesting that this compound could serve as a valuable scaffold for the design of targeted therapies.

Synthesis of 4,6-Dialkoxypyrimidine-2-carbonitrile Analogs

The synthesis of 4,6-dialkoxypyrimidine-2-carbonitrile analogs typically involves a multi-step process commencing with a readily available pyrimidine precursor. A common strategy utilizes 4,6-dichloropyrimidine as a starting material. The chloro groups at positions 4 and 6 are susceptible to nucleophilic substitution, allowing for the introduction of various alkoxy groups.

A representative synthetic approach involves the nucleophilic displacement of the chlorine atoms with an appropriate alkoxide, such as sodium methoxide or sodium benzyloxide. Subsequent modifications, including oxidation of a substituent at the 2-position followed by cyanation, can yield the desired 2-carbonitrile derivative. For instance, a route to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile has been developed starting from 4,6-dichloro-2-(methylthio)pyrimidine. This process includes nucleophilic displacement of the chlorides, oxidation of the sulfide to a sulfone, and finally, displacement of the sulfone by a cyanide group[1].

Comparative Biological Activity

Derivatives of the 4,6-disubstituted pyrimidine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.

Kinase Inhibition

The 4,6-disubstituted pyrimidine core is recognized as a versatile platform for developing inhibitors targeting a range of kinases, including Microtubule Affinity-Regulating Kinase 4 (MARK4) and Phosphoinositide 3-Kinase (PI3K)[2]. The substituents at the 4 and 6 positions can be modified to fine-tune the potency and selectivity of these inhibitors[2]. For example, 4,6-diaryl pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential anti-proliferative agents and VEGFR-2 inhibitors[4]. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. For instance, new series of 4,6-diaryl pyrimidines have been developed and tested for their antiproliferative activity against a panel of cancer cell lines, with some compounds showing high potency[3].

The following table summarizes the biological activities of some representative 4,6-disubstituted pyrimidine analogs, providing an indication of the potential efficacy of the this compound scaffold.

Compound ClassTargetActivity (IC50/GI50)Reference
4,6-Diaryl PyrimidinesEGFR/VEGFR-222-33 nM (GI50)[3]
Pyrimidine-5-carbonitrile DerivativesVEGFR-20.53 - 2.41 µM (IC50)[4]
4,6-Disubstituted PyrimidinesMARK4Micromolar range (IC50)[5]

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. Below is a representative protocol for a commonly used cytotoxicity assay.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The biological effects of 4,6-disubstituted pyrimidine analogs are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. 4,6-Diaryl-substituted pyrimidines have demonstrated inhibitory potency against PI3Ks[6][7]. By inhibiting PI3K, these compounds can block the downstream activation of Akt and mTOR, leading to a reduction in cancer cell proliferation and survival[8].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4,6-Disubstituted Pyrimidine Analog Inhibitor->PI3K Inhibits Kinase_Inhibitor_Workflow Start Start: 4,6-Dichloropyrimidine Synthesis Synthesis of 4,6-Dialkoxypyrimidine Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In vitro Kinase Inhibition Assays Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead End Further Preclinical Development Lead->End

References

comparing the biological activity of 4,6-Dimethoxypyrimidine-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of 4,6-Disubstituted Pyrimidine-2-carbonitrile Derivatives

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. The 4,6-disubstituted pyrimidine-2-carbonitrile core is a key pharmacophore that has been explored for the development of various therapeutic agents. While specific research on 4,6-dimethoxypyrimidine-2-carbonitrile derivatives is limited in publicly available literature, this guide provides a comparative analysis of the biological activities of structurally related 4,6-disubstituted pyrimidine-2-carbonitrile derivatives. This comparison is supported by experimental data from various studies, with a focus on their anticancer and enzyme inhibitory activities.

Data Presentation

The following table summarizes the in vitro biological activities of selected 4,6-disubstituted pyrimidine-2-carbonitrile derivatives against various cancer cell lines and enzymes.

Compound ID4-Substituent6-SubstituentTarget Cell Line/EnzymeBiological Activity (IC₅₀)
Compound A Phenyl4-MethoxyphenylMCF-7 (Breast Cancer)2.56 µM[1]
Compound B Phenyl4-MethoxyphenylMDA-MB-231 (Breast Cancer)3.43 µM[1]
Compound C 4-Chlorophenyl4-MethoxyphenylCOX-20.22 µM[1]
Compound D Benzo[b]thiophen-2-ylmethylamino4-MethoxyphenylCOX-2Not specified, but showed remarkable inhibition[1]
Compound E 4-(4-Chlorophenyl)6-(4-methoxyphenyl)EGFRNot specified, but identified as a dual inhibitor[2]
Compound F 4-(4-Chlorophenyl)6-(4-methoxyphenyl)VEGFR-2Not specified, but identified as a dual inhibitor[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the presented data.

In Vitro Anticancer Screening (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Purified recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination: The reaction is stopped after a defined time by adding a stopping reagent.

  • Product Quantification: The amount of product formed (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric assay.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological evaluation of these pyrimidine derivatives.

experimental_workflow General Workflow for In Vitro Biological Activity Screening cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_data Data Analysis synthesis Synthesis of 4,6-Disubstituted Pyrimidine-2-carbonitrile Derivatives cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) synthesis->cell_culture enzyme_prep Enzyme Preparation (e.g., COX-2) synthesis->enzyme_prep treatment Treatment with Test Compounds cell_culture->treatment enzyme_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay enzyme_assay Enzyme Inhibition Assay treatment->enzyme_assay data_collection Data Collection (Absorbance/Product Quantification) viability_assay->data_collection enzyme_assay->data_collection ic50_calc IC50 Value Calculation data_collection->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Caption: Workflow for evaluating the biological activity of synthesized compounds.

signaling_pathway Simplified EGFR/VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream VEGFR2 VEGFR-2 VEGFR2->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Pyrimidine Derivative (e.g., Compound E/F) Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrimidine derivatives.

References

spectroscopic data comparison for 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4,6-Dimethoxypyrimidine-2-carbonitrile and a structurally related alternative, 2-Amino-4,6-dimethoxypyrimidine. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and available data for analogous compounds. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key spectroscopic techniques are provided.

Data Presentation

The following tables summarize the predicted and available spectroscopic data for this compound and 2-Amino-4,6-dimethoxypyrimidine.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~6.2s1HH-5
~4.0s6H2 x -OCH₃
2-Amino-4,6-dimethoxypyrimidine (Experimental) 5.18s1HH-5
4.95br s2H-NH₂
3.83s6H2 x -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~172C4, C6
~145C2
~115-C≡N
~90C5
~55-OCH₃
2-Amino-4,6-dimethoxypyrimidine (Experimental) 171.1C4, C6
163.5C2
84.1C5
53.7-OCH₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound (Predicted) ~2230Strong, SharpC≡N stretch
~1600-1550Medium-StrongC=N, C=C stretches (aromatic ring)
~1250-1050StrongC-O stretch (ether)
2-Amino-4,6-dimethoxypyrimidine (Experimental) 3470, 3390MediumN-H stretch (asymmetric and symmetric)
1650StrongN-H scissoring
1590-1550Medium-StrongC=N, C=C stretches (aromatic ring)
1240-1080StrongC-O stretch (ether)

Table 4: Mass Spectrometry (MS) Data (Predicted)

CompoundPredicted m/zInterpretation
This compound 165[M]⁺ (Molecular Ion)
150[M - CH₃]⁺
134[M - OCH₃]⁺
122[M - CH₃ - CO]⁺
107[M - 2CH₃ - CO]⁺ or [M - OCH₃ - HCN]⁺
2-Amino-4,6-dimethoxypyrimidine 155[M]⁺ (Molecular Ion)
140[M - CH₃]⁺
124[M - OCH₃]⁺
112[M - CH₃ - CO]⁺
97[M - 2CH₃ - CO]⁺ or [M - OCH₃ - HCN]⁺
68[C₄H₄N₂]⁺
43[C₂H₃O]⁺ or [C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 200-250 ppm, pulse width of 30°, and a relaxation delay of 2-5 seconds.

    • Co-add a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Mass Spectrum Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structure Elucidation & Comparison Compound Chemical Compound (e.g., this compound) Preparation Dissolution in Appropriate Solvent Compound->Preparation NMR NMR Spectrometer Preparation->NMR IR IR Spectrometer Preparation->IR MS Mass Spectrometer Preparation->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Information (Functional Groups, Connectivity) NMR_Data->Structure IR_Data->Structure MS_Data->Structure Comparison Comparison with Alternative Compounds Structure->Comparison Final Final Report Comparison->Final

A Comparative Guide to Purity Confirmation Methods for 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4,6-Dimethoxypyrimidine-2-carbonitrile, a key building block in medicinal chemistry, is a critical parameter that directly impacts the outcomes of research and the quality of pharmaceutical products. Ensuring the absence of impurities, such as starting materials, by-products, and degradation products, is essential for the reliability and reproducibility of experimental data. This guide provides a comparative overview of the primary analytical methods used to confirm the purity of this compound and its analogs.

Comparison of Analytical Methods

Several robust analytical techniques are available for the purity assessment of pyrimidine derivatives. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities, the required level of sensitivity, and the availability of instrumentation. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry.[1] Reversed-phase HPLC, in particular, is widely used for the analysis of pyrimidine derivatives.[2] It offers excellent resolution, high sensitivity, and is suitable for a broad range of compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[1] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for impurity profiling.[1] For non-volatile compounds, derivatization techniques can be employed.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte.[4][5] It provides a direct measure of purity based on the ratio of the analyte signal to that of an internal standard of known purity.[6][7] This technique is highly accurate and can be used to certify reference materials.[8]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the primary analytical methods for purity determination of this compound and its structurally similar alternatives, 2-Amino-4,6-dimethoxypyrimidine and 2-Methanesulfonyl-4,6-dimethoxypyrimidine.

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation based on volatility and polarity, with mass-based detection.Nuclear spin resonance in a magnetic field for structural and quantitative information.
Typical Purity Range >95%>98%[9][10]>99% (for primary standards)[8]
Limit of Detection (LOD) ~0.01%~0.001% (ppm level)[3]~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.3%
Precision (%RSD) < 1.5%< 5%< 1%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Primary Application Routine quality control, impurity profiling.Identification of volatile impurities, residual solvents.[1]Absolute purity determination, certification of reference standards.[7]
Sample Throughput HighMediumLow to Medium
Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each of the discussed analytical techniques.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general method for the purity determination of pyrimidine derivatives and can be optimized for this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[11]

  • Injection Volume: 10 µL.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities in the sample.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

  • Inlet Temperature: 250 °C.[12]

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a highly accurate determination of absolute purity.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone) that has a signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 10 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the internal standard

      • IS = Internal Standard

Mandatory Visualization

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Reporting Sample Test Sample of 4,6-Dimethoxypyrimidine- 2-carbonitrile Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Addition of Internal Standard (for qNMR) Dissolution->Standard HPLC HPLC-UV Dissolution->HPLC GCMS GC-MS Dissolution->GCMS qNMR qNMR Dissolution->qNMR Standard->qNMR Integration Peak Integration & Identification HPLC->Integration GCMS->Integration qNMR->Integration Calculation Purity Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Caption: General workflow for purity confirmation of a chemical compound.

HPLC_Method_Comparison cluster_compound Target & Alternative Compounds cluster_hplc HPLC Purity Analysis cluster_results Purity Assessment Target 4,6-Dimethoxypyrimidine- 2-carbonitrile RP_HPLC Reversed-Phase HPLC Target->RP_HPLC Alt1 2-Amino-4,6-dimethoxy- pyrimidine Alt1->RP_HPLC Alt2 2-Methanesulfonyl-4,6-dimethoxy- pyrimidine Alt2->RP_HPLC UV_Detector UV Detection RP_HPLC->UV_Detector Eluent Purity Purity > 98% UV_Detector->Purity Impurity Impurity Profile UV_Detector->Impurity

Caption: Logical relationship for HPLC-based purity assessment of related pyrimidines.

References

Assessing the Cross-Reactivity of 4,6-Dimethoxypyrimidine-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a ubiquitous and versatile core in medicinal chemistry, forming the foundation for a wide array of biologically active molecules.[1][2] The specific derivative, 4,6-Dimethoxypyrimidine-2-carbonitrile, holds therapeutic potential that warrants a thorough investigation of its biological targets and potential off-target effects. Due to the limited publicly available research specifically on this compound, this guide provides a comparative framework for assessing its cross-reactivity based on the known biological activities of structurally related pyrimidine derivatives.

This guide will explore potential biological activities, outline experimental protocols for assessing cross-reactivity, and present a logical framework for comparing this compound with other alternative compounds.

Potential Biological Activities and Cross-Reactivity

The substituted pyrimidine core is a well-established pharmacophore in numerous drug classes, suggesting several potential therapeutic applications and, consequently, areas for cross-reactivity assessment for this compound.

  • Kinase Inhibition: Pyrimidine derivatives are prominent in the development of kinase inhibitors.[3][4][5] The pyrimidine ring can act as a hinge-binding motif, interacting with the ATP-binding site of many kinases.[5] Given this, this compound could potentially exhibit inhibitory activity against a range of kinases, making kinome-wide selectivity profiling a critical step in its evaluation.

  • Adenosine Receptor Modulation: Certain pyrimidine derivatives, particularly 2-aminopyrimidines, have been identified as potent and selective antagonists of adenosine receptors, which are G protein-coupled receptors involved in various physiological processes.

  • Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives have demonstrated potent antimicrobial and antifungal properties.[1][6][7][8][9] The pyrimidine nucleus is a fundamental component of nucleobases, and its analogs can interfere with microbial metabolic pathways.

  • Anticancer Activity: The pyrimidine ring is a key structural motif in many anticancer drugs, including antimetabolites like 5-fluorouracil.[1] Substituted pyrimidines have also been shown to inhibit protein kinases that are crucial for cell proliferation and survival.[1]

Data Presentation: Comparative Assessment of Potential Activities

Due to the absence of direct experimental data for this compound, the following table outlines the types of experimental assays that should be conducted to assess its cross-reactivity profile. This table provides a template for summarizing quantitative data once it becomes available.

Potential Target Class Key Experimental Assay Primary Endpoint Measured Alternative Compounds for Comparison Expected Data Format
Protein KinasesIn vitro Kinase Inhibition AssayIC50 (half-maximal inhibitory concentration)Staurosporine, SunitinibTable of IC50 values against a panel of kinases
Adenosine ReceptorsRadioligand Binding AssayKi (inhibitory constant)Caffeine, TheophyllineTable of Ki values for A1, A2A, A2B, A3 receptors
BacteriaMinimum Inhibitory Concentration (MIC) AssayMIC (µg/mL or µM)Ciprofloxacin, AmpicillinTable of MIC values against various bacterial strains
FungiMinimum Inhibitory Concentration (MIC) AssayMIC (µg/mL or µM)Fluconazole, Amphotericin BTable of MIC values against various fungal strains
Cancer Cell LinesCell Viability Assay (e.g., MTT assay)GI50 (half-maximal growth inhibition)Doxorubicin, PaclitaxelTable of GI50 values against a panel of cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity and cross-reactivity. Below are protocols for key experiments that should be performed for this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration at which a compound inhibits 50% of the activity of a specific kinase. A luminescence-based assay measuring the amount of ATP remaining after the kinase reaction is a common method.[3]

Materials:

  • Test Compound (this compound)

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase substrate

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Include a "no kinase" control and a "vehicle" (DMSO) control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

  • Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for Adenosine Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to a receptor, thereby determining the test compound's binding affinity (Ki).

Materials:

  • Test Compound (this compound)

  • Cell membranes expressing the adenosine receptor subtype of interest (A1, A2A, A2B, or A3)

  • Radioligand (e.g., [³H]DPCPX for A1 receptors)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or non-specific binding control.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium (typically 60-120 minutes).[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Test Compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Inoculum of the microorganism

  • Incubator

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Substrate Intracellular Substrate Protein Dimerization->Substrate recruits Phosphorylation Phosphorylation Substrate->Phosphorylation is phosphorylated by RTK Downstream_Signaling Downstream Signaling Cascade Phosphorylation->Downstream_Signaling activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor 4,6-Dimethoxypyrimidine- 2-carbonitrile Inhibitor->Receptor inhibits ATP binding

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_0 Primary Screening cluster_1 Hit Identification & Validation cluster_2 Selectivity Profiling cluster_3 Cellular & Functional Assays Compound This compound Broad_Panel Broad Target Panel (Kinases, GPCRs, etc.) Compound->Broad_Panel Screen against Hit_ID Identify Primary Hits (e.g., >50% inhibition) Broad_Panel->Hit_ID Dose_Response Dose-Response Assays (IC50/Ki Determination) Hit_ID->Dose_Response Selectivity_Panel Selectivity Profiling against Related Off-Targets Dose_Response->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Cell_Based_Assays Cell-Based Functional Assays SAR_Analysis->Cell_Based_Assays Phenotypic_Screening Phenotypic Screening Cell_Based_Assays->Phenotypic_Screening

Caption: A logical workflow for assessing the cross-reactivity of a novel compound.

Logical Relationship Diagram

Logical_Comparison Compound This compound + Potency - Selectivity ? Off-Target Effects Decision Lead Candidate Selection Compound->Decision Alternative_A Alternative A (Known Selective Inhibitor) + High Selectivity - Lower Potency - Fewer Off-Target Effects Alternative_A->Decision Alternative_B Alternative B (Broad-Spectrum Agent) + High Potency - Low Selectivity + Known Off-Target Effects Alternative_B->Decision

Caption: A logical diagram for comparing the subject compound with alternatives.

References

Computational Docking and Modeling of Pyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Computational docking and modeling have become indispensable tools for predicting the binding modes and affinities of these derivatives with various biological targets, thereby guiding the rational design of more potent and selective inhibitors.

Comparative Docking Performance of Pyrimidine Derivatives

Molecular docking studies have been instrumental in identifying and optimizing pyrimidine-based inhibitors against a variety of key enzyme targets implicated in diseases such as cancer and inflammation. Below is a summary of quantitative data from studies on pyrimidine derivatives targeting enzymes like Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Compound ClassTarget EnzymeKey FindingsReference
Pyrimidine-5-carbonitrile DerivativesCOX-2Compounds 3b , 5b , and 5d showed potent inhibition with IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively, comparable to Celecoxib.[3][4][3][4]
Pyrimidine-5-carbonitrile DerivativesVEGFR-2Compound 11e exhibited excellent inhibitory activity with an IC50 value of 0.61 µM, comparable to the standard drug Sorafenib.[5][6][5][6]
4,6-Disubstituted Pyrimidine DerivativesCDK2Docking studies of various 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives showed binding energies ranging from -7.4 to -7.9 kcal/mol.[7][7]
4,6-Diaryl-substituted PyrimidinesPI3Kγ, EGFRHigh binding affinity and strong inhibition were reported, though specific docking scores were not detailed in the initial findings.[8][8]

Experimental Protocols

Molecular Docking Simulation

A standard molecular docking protocol for pyrimidine derivatives involves several key steps:

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.[7][8]

  • Ligand Preparation : The 2D structures of the pyrimidine derivatives are drawn and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field to obtain a stable conformation.[8]

  • Grid Generation : A docking grid or box is defined around the active site of the protein. The size of the grid is set to encompass the entire binding pocket to allow the ligand to explore different binding poses.[8]

  • Docking and Scoring : The prepared ligands are then docked into the active site of the prepared protein using docking software such as AutoDock or GLIDE. The software generates multiple binding poses for each ligand and scores them based on a scoring function that estimates the binding affinity. The pose with the best score is typically selected for further analysis.[8]

In Vitro Enzyme Inhibition Assay (Example: COX-2)

To validate the in silico findings, the inhibitory activity of the synthesized compounds is determined using in vitro assays. For COX-2, a common method is the TMPD oxidation assay:

  • The reaction mixture contains a buffer solution, heme, and the COX-2 enzyme.

  • The test compounds (pyrimidine derivatives) at various concentrations are pre-incubated with the enzyme.

  • The reaction is initiated by adding arachidonic acid and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

  • The peroxidase activity of COX-2 catalyzes the oxidation of TMPD, leading to a color change that is measured spectrophotometrically.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in computational drug discovery.

Computational_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation Protein_Prep Target Protein Preparation Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand (Pyrimidine) Preparation Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking Docking->Scoring Binding_Analysis Binding Mode Analysis Scoring->Binding_Analysis Experimental_Assay In Vitro Experimental Validation Binding_Analysis->Experimental_Assay

Computational Docking Workflow

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation & Angiogenesis Transcription_Factor->Cell_Proliferation Inhibitor Pyrimidine-carbonitrile Inhibitor Inhibitor->Receptor

Hypothetical Signaling Pathway Inhibition

Conclusion

While direct computational docking data for 4,6-Dimethoxypyrimidine-2-carbonitrile remains elusive in the current literature, the comparative analysis of structurally similar pyrimidine-carbonitrile derivatives demonstrates the power of in silico methods in modern drug discovery. The presented data and protocols highlight how computational modeling can effectively guide the synthesis and evaluation of novel pyrimidine-based compounds as potent and selective enzyme inhibitors. Further computational and experimental studies on this compound are warranted to elucidate its potential biological targets and therapeutic applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4,6-Dimethoxypyrimidine-2-carbonitrile, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation.[1][2] Inhalation may also be harmful and cause respiratory tract irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][3][4]

  • Hand Protection: Handle with impervious chemical-resistant gloves.[1][4] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[1][4]

  • Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1][4] This ensures that the material is handled and disposed of in compliance with all applicable federal, state, and local regulations.[3]

Step 1: Collection and Storage of Waste

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[4]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any associated hazards.

  • Segregation: Do not mix this compound waste with other waste streams.[4]

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents, until it can be collected.[1]

Step 2: Arranging for Professional Disposal

  • Contact a Licensed Service: Identify and contact a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.

  • Provide Information: Supply the disposal company with the Safety Data Sheet (SDS) and accurate information about the quantity of waste.

  • Follow Vendor Instructions: Adhere to the specific packaging and transportation instructions provided by the waste disposal service.

Step 3: Handling Spills and Contaminated Materials

  • Containment: In the event of a spill, avoid creating dust.[1][4]

  • Cleanup: Carefully sweep or scoop up the solid material and place it into a suitable, closed, and labeled container for disposal.[1][2][4]

  • Decontamination: Clean the spill area as appropriate.

  • Disposal of Contaminated Items: Any materials used for cleanup, such as gloves, wipes, or absorbent pads, should be collected in a sealed bag and disposed of as hazardous waste along with the chemical.

Disposal and Safety Data Summary

For quick reference, the following table summarizes key information related to the disposal and handling of this compound.

ParameterInformationSource
Primary Disposal Method Contact a licensed professional waste disposal service.[1][4]
Alternative Disposal Dissolve in a combustible solvent and burn in a chemical incinerator.[4]
Container Handling Keep in original, labeled containers. Do not mix with other waste.[4]
Contaminated Packaging Dispose of as unused product.[4]
Regulatory Compliance Adhere to all federal, state, and local environmental regulations.[3]
Incompatible Materials Strong oxidizing agents.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Labeled, Closed Container ppe->collect spill Accidental Spill Occurs collect->spill Is there a spill? cleanup Contain and Clean Up Spill (Avoid Dust). Collect Residue and Contaminated Materials for Disposal spill->cleanup Yes storage Step 3: Store Securely in Designated Waste Area spill->storage No cleanup->storage contact_ehs Step 4: Contact Institutional EHS or Licensed Waste Disposal Service storage->contact_ehs follow_instructions Step 5: Follow Vendor's Instructions for Packaging and Pickup contact_ehs->follow_instructions end End: Waste Properly Disposed follow_instructions->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4,6-Dimethoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4,6-Dimethoxypyrimidine-2-carbonitrile in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound and similar chemical compounds. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Usage
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[1]
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves should be worn.[2][3][4][5][6] Gloves must be inspected before use and disposed of properly after handling the material.[1][7]
Body Protection Laboratory CoatA flame-resistant and impervious lab coat or long-sleeved clothing should be worn to prevent skin contact.[1][8]
Respiratory RespiratorIf working in a poorly ventilated area or if dust formation is likely, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[9] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is appropriate.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[1][10][11] All handling of the compound should take place inside a certified chemical fume hood to minimize inhalation exposure.[9][12]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[13][14]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][7][10][13][14]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above: safety goggles, nitrile gloves, and a laboratory coat.

3. Chemical Handling:

  • Avoid contact with skin and eyes.[1][7][9]

  • Prevent the formation of dust and aerosols.[1][7][9]

  • Use non-sparking tools to prevent ignition sources.[1][10]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[13][14] Seek medical attention.[13][14]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[13][14] Remove contaminated clothing.[13] If skin irritation occurs, get medical advice.[13][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[9][13] Seek medical attention.[13][14]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]

5. Decontamination:

  • Wash hands and any exposed skin thoroughly after handling the chemical.[13][14]

  • Clean the work area upon completion of the task.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect chemical waste in suitable, closed, and clearly labeled containers.[1][13][14] Do not mix with other waste.[7]

2. Disposal Method:

  • Dispose of the contents and container to an approved waste disposal plant.[10][13][14] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • All disposal activities must be in accordance with local, state, and federal regulations.[7][15]

3. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_area Ensure Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash & Safety Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical (Avoid Dust/Contact) don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate collect_waste Collect Waste in Labeled Containers handle_chem->collect_waste exposure Exposure Event handle_chem->exposure wash_hands Wash Hands Thoroughly decontaminate->wash_hands dispose_waste Dispose via Approved Waste Facility collect_waste->dispose_waste first_aid Administer First Aid (Flush/Move to Fresh Air) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxypyrimidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxypyrimidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.